molecular formula C7H8IrO4 B13399903 Dicarbonylacetylacetonato iridium(I)

Dicarbonylacetylacetonato iridium(I)

Katalognummer: B13399903
Molekulargewicht: 348.35 g/mol
InChI-Schlüssel: NMFBREHTKYXYKM-FGSKAQBVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dicarbonylacetylacetonato iridium(I) is a useful research compound. Its molecular formula is C7H8IrO4 and its molecular weight is 348.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dicarbonylacetylacetonato iridium(I) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dicarbonylacetylacetonato iridium(I) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C7H8IrO4

Molekulargewicht

348.35 g/mol

IUPAC-Name

carbon monoxide;(Z)-4-hydroxypent-3-en-2-one;iridium

InChI

InChI=1S/C5H8O2.2CO.Ir/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/b4-3-;;;

InChI-Schlüssel

NMFBREHTKYXYKM-FGSKAQBVSA-N

Isomerische SMILES

C/C(=C/C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Ir]

Kanonische SMILES

CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Ir]

Herkunft des Produkts

United States
Foundational & Exploratory

Dicarbonylacetylacetonato iridium(I) crystal structure and X-ray diffraction data

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of Dicarbonylacetylacetonatoiridium(I)

Introduction: The Significance of Structural Elucidation for Ir(acac)(CO)₂

Dicarbonylacetylacetonatoiridium(I), often abbreviated as Ir(acac)(CO)₂, is a key organometallic precursor with significant applications in fields ranging from materials science to catalysis. Its utility as a starting material for the deposition of iridium thin films via Metal-Organic Chemical Vapor Deposition (MOCVD) and in the synthesis of novel iridium complexes underscores the importance of a fundamental understanding of its molecular and solid-state structure.[1][2] The precise arrangement of atoms within its crystal lattice dictates its physical and chemical properties, including its stability, volatility, and reactivity.

This guide provides a comprehensive technical overview of the crystal structure of Ir(acac)(CO)₂ as determined by single-crystal X-ray diffraction. We will delve into the experimental causality behind the structural determination process, present the definitive crystallographic data, and discuss the implications of its unique structural features. This document is intended for researchers and professionals in chemistry, materials science, and drug development who require a detailed molecular-level understanding of this important iridium complex.

Part 1: Synthesis and Preparation of Analytical-Grade Crystals

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for diffraction analysis.

Experimental Protocol: Synthesis of Ir(acac)(CO)₂

The preparation of dicarbonylacetylacetonatoiridium(I) is most effectively achieved through the carbonylation of a suitable iridium(I) precursor. The following protocol, adapted from established synthetic routes, offers high yields and purity.[1]

Causality of Experimental Design: The choice of [Ir(cod)(acac)] (cod = 1,5-cyclooctadiene) as the starting material is strategic. The 'cod' ligand is readily displaced by carbon monoxide (CO), a stronger π-acceptor ligand. This ligand exchange reaction is thermodynamically favorable and proceeds cleanly, minimizing the formation of side products and simplifying purification.

Step-by-Step Methodology:

  • Precursor Solubilization: Dissolve (acetylacetonato)(1,5-cyclooctadiene)iridium(I)[Ir(cod)(acac)] in a suitable, degassed organic solvent (e.g., dichloromethane or toluene) within a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

  • Carbonylation: Bubble a steady stream of carbon monoxide (CO) gas through the solution at room temperature. The reaction progress can be monitored by a color change in the solution.

  • Reaction Completion & Isolation: Continue the CO bubbling for a period sufficient to ensure complete conversion (typically 1-2 hours). Once the reaction is complete, reduce the solvent volume under vacuum.

  • Crystallization: The target complex, Ir(acac)(CO)₂, can be crystallized by slow evaporation of the solvent or by layering a non-solvent (e.g., hexane) onto the concentrated solution. The formation of well-defined, single crystals is crucial for the subsequent X-ray diffraction analysis.

  • Final Product: Collect the resulting crystals by filtration, wash with a minimal amount of a cold non-solvent, and dry under vacuum. Store the final product under an inert atmosphere.[2]

Part 2: The Principles and Workflow of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[3][4][5] It allows for the determination of unit cell dimensions, bond lengths, bond angles, and the overall molecular geometry.[3][6]

The fundamental principle of SC-XRD is based on the diffraction of X-rays by the electron clouds of atoms arranged in an ordered, crystalline lattice.[3] When a beam of monochromatic X-rays strikes the crystal, constructive interference occurs at specific angles, producing a unique diffraction pattern of spots. The geometry and intensity of this pattern are directly related to the arrangement of atoms within the crystal.

Experimental and Computational Workflow

The process of determining a crystal structure from a single crystal involves several key steps, from data collection to structural refinement.

G cluster_exp Experimental Phase cluster_comp Computational Phase Crystal Single Crystal Selection Mount Mounting on Goniometer Crystal->Mount Xray X-ray Irradiation Mount->Xray Diffraction Collect Diffraction Pattern Xray->Diffraction Processing Data Integration & Scaling Diffraction->Processing Data Transfer Solution Structure Solution (Phase Problem) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & CIF Generation Refinement->Validation Final Final Crystal Structure Validation->Final caption Workflow for Single-Crystal X-ray Diffraction Analysis.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Part 3: Crystal Structure and X-ray Diffraction Data of Ir(acac)(CO)₂

The crystal structure of Ir(acac)(CO)₂ has been determined by X-ray diffraction at room temperature. The compound crystallizes in the triclinic space group P-1.[1]

Crystallographic Data Summary

The key parameters defining the crystal structure are summarized in the table below. This data provides the fundamental geometric information of the unit cell, which is the basic repeating unit of the crystal lattice.

Crystallographic ParameterValue
Chemical Formula C₇H₇IrO₄
Formula Weight 355.35 g/mol
Crystal System Triclinic
Space Group P-1
a (Å) 6.4798(5)[1]
b (Å) 7.7288(5)[1]
c (Å) 9.1629(10)[1]
α (°) 105.738(2)[1]
β (°) 90.467(3)[1]
γ (°) 100.658(2)[1]
Volume (ų) 433.24(6)[1]
Z 2
**Calculated Density (g/cm³) **2.662[1]
R-factor 0.0167[1]

Table 1: Summary of crystallographic data for Ir(acac)(CO)₂. Data sourced from reference[1].

Molecular Structure and Coordination Environment

The structure consists of discrete, mononuclear molecules of Ir(acac)(CO)₂. The central iridium(I) atom exhibits a square planar coordination geometry, which is characteristic for a d⁸ metal center.[1]

  • Ligand Coordination: The coordination sphere is formed by two oxygen atoms from the bidentate acetylacetonate (acac) ligand and two carbon atoms from the terminal carbonyl (CO) ligands.[1]

  • Bond Lengths: The average iridium-oxygen (Ir-O) bond length is 2.045(3) Å, and the average iridium-carbon (Ir-C) bond length is 1.832(6) Å.[1]

Caption: Molecular structure of Ir(acac)(CO)₂.

Solid-State Packing and Intermolecular Interactions

In the solid state, the individual Ir(acac)(CO)₂ molecules are arranged in stacks. A noteworthy feature of this packing is that the square coordination planes are oriented parallel to each other. The distance between iridium atoms of neighboring molecules in the stack is relatively short, with Ir···Ir distances of 3.242 Å and 3.260 Å.[1] These distances are shorter than the sum of the van der Waals radii, suggesting the presence of weak, non-covalent metallophilic (Ir···Ir) interactions, which can influence the material's bulk electronic and photophysical properties.

Part 4: Data Archiving and Integrity

The complete set of crystallographic data, including atomic coordinates, displacement parameters, and bond lengths and angles, is typically deposited in a standardized format known as a Crystallographic Information File (CIF).[7][8] The CIF is a text-based format developed by the International Union of Crystallography (IUCr) that has become the global standard for archiving and disseminating crystallographic information.[7][9] This ensures the data's integrity and allows other researchers to access, validate, and utilize the structural information for further studies, such as computational modeling or comparative analysis.[8][9]

Conclusion

The single-crystal X-ray diffraction analysis of dicarbonylacetylacetonatoiridium(I) provides a definitive and high-precision model of its molecular and solid-state structure. The analysis reveals a mononuclear complex with a square planar iridium(I) center, defined by specific Ir-O and Ir-C bond distances.[1] Furthermore, the crystal packing is characterized by molecular stacking with short Ir···Ir contacts, indicating potential metallophilic interactions.[1] This detailed structural knowledge is foundational for understanding the compound's reactivity, stability, and performance in various applications, providing a critical data-driven basis for the rational design of new materials and catalytic systems.

References

  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). SERC at Carleton College. [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm. (2026, March 16). Universität Ulm. [Link]

  • Pekhova, M. A., et al. (2019). Crystal structure of (acetylacetonato) (dicarbonyl)iridium(I). ResearchGate. [Link]

  • Single Crystal X-Ray Diffraction - Pulstec USA. (2023, October 25). Pulstec USA. [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of Washington. [Link]

  • Single crystal X-ray diffraction analysis. (n.d.). Saint Petersburg State University. [Link]

  • Dicarbonyl(acetylacetonato)Iridium(I) - Rhodium Master. (n.d.). Rhodium Master. [Link]

  • Crystallographic Information File - Wikipedia. (n.d.). Wikipedia. [Link]

  • Brown, I. D., & McMahon, B. (2006). The Crystallographic Information File (CIF). Data Science Journal, 5, 174. [Link]

  • CIF (Crystallographic Information Framework) - Research Data Alliance GitHub. (n.d.). Research Data Alliance. [Link]

Sources

A Technical Guide to the Electronic Properties and DFT-Driven Analysis of Dicarbonylacetylacetonato Iridium(I)

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Significance of [Ir(acac)(CO)₂]

Iridium(I) complexes, particularly square-planar d⁸ species, are cornerstones of modern chemistry, demonstrating profound utility in homogeneous catalysis, materials science for organic light-emitting diodes (OLEDs), and even as potential anticancer agents.[1][2] Dicarbonylacetylacetonato iridium(I), hereafter [Ir(acac)(CO)₂], serves as a fundamentally important and versatile member of this class. Its stability, volatility, and well-defined structure make it an ideal precursor for Metal-Organic Chemical Vapor Deposition (MOCVD) of iridium films and a valuable catalyst for industrial carbonylation reactions.[3]

This technical guide provides an in-depth exploration of the electronic properties of [Ir(acac)(CO)₂]. It moves beyond a simple recitation of facts to deliver a field-proven framework for its computational investigation using Density Functional Theory (DFT). As senior application scientists and researchers, our goal is not just to perform calculations but to understand the causality behind our methodological choices and to rigorously validate our theoretical models against experimental data. This document is structured to serve as both a foundational reference and a practical workflow for research professionals.

Molecular and Electronic Structure: A First Principles View

The electronic behavior of [Ir(acac)(CO)₂] is a direct consequence of its molecular structure. X-ray diffraction studies have established a square-planar coordination environment around the central Iridium(I) atom.[3] This geometry is characteristic of d⁸ metal ions.

  • Coordination: The Iridium atom is coordinated by two oxygen atoms from the bidentate acetylacetonate (acac) ligand and two carbon atoms from terminal carbonyl (CO) ligands.[3]

  • Bonding: As a d⁸ metal, the Iridium(I) center engages in significant π-backbonding with the CO ligands. The filled metal d-orbitals overlap with the empty π* orbitals of the CO molecules. This interaction strengthens the Ir-C bond and simultaneously weakens the C-O bond, a phenomenon directly observable via infrared spectroscopy. The acetylacetonate ligand acts primarily as a σ-donor and contributes to the overall stability of the complex.

This interplay of σ-donation and π-backbonding dictates the energies of the frontier molecular orbitals (FMOs), which in turn govern the complex's reactivity and photophysical properties.

A Self-Validating DFT Protocol for [Ir(acac)(CO)₂]

Density Functional Theory provides a powerful toolkit for elucidating the electronic structure and properties of transition metal complexes. However, the reliability of DFT results is critically dependent on the careful selection of computational parameters. What follows is a robust, self-validating protocol for the computational analysis of [Ir(acac)(CO)₂].

Pillar I: Expertise & Experience - Causality in Method Selection

The choice of functional and basis set is not arbitrary; it is a deliberate decision based on a balance of computational cost and the specific chemical problem. For a heavy element like iridium, certain considerations are non-negotiable.

Experimental Protocol: Geometry Optimization & Frequency Calculation

  • Functional Selection:

    • Rationale: For transition metal complexes, hybrid GGA functionals often provide a good balance of accuracy and efficiency. The B3LYP functional is a widely used and well-benchmarked choice for organometallic systems.[1] However, for potentially more accurate energetics, especially concerning reaction barriers, functionals from the Minnesota family, like M06, are also excellent candidates.[4] For this guide, we select B3LYP for its broad applicability and robust performance.

    • Dispersion Correction: It is critical to include an empirical dispersion correction, such as Grimme's D3 method (B3LYP-D3), to accurately model non-covalent interactions and achieve more precise geometries.[5]

  • Basis Set Selection:

    • Rationale: A mixed basis set approach is the most efficient and accurate strategy. Heavy atoms like iridium exhibit significant relativistic effects that influence their electronic structure. Therefore, a relativistic effective core potential (ECP) is mandatory. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) ECP and basis set is a standard and reliable choice for iridium.[2][4] For the lighter atoms (C, H, O), a Pople-style basis set such as 6-31G(d) provides sufficient flexibility for accurate geometric and electronic descriptions.[2]

  • Execution and Verification:

    • Perform a geometry optimization using the selected functional (B3LYP-D3) and mixed basis set (LANL2DZ for Ir, 6-31G(d) for C, H, O).

    • Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.

DFT_Workflow cluster_setup Step 1: Setup cluster_calc Step 2: Calculation cluster_analysis Step 3: Analysis & Validation A Input Structure (Initial Coordinates) D Geometry Optimization A->D B Select Functional (e.g., B3LYP-D3) B->D C Select Basis Set (e.g., LANL2DZ/6-31G(d)) C->D E Frequency Calculation D->E Optimized Geometry F Verify Minimum (No Imaginary Frequencies) E->F Vibrational Frequencies G Analyze Properties (IR, UV-Vis, MOs) F->G Validated Structure H Compare with Experimental Data G->H

Caption: DFT calculation and validation workflow.

Pillar II: Trustworthiness - In-Depth Electronic & Spectroscopic Analysis

With a validated structure, we can proceed to calculate and analyze the properties that define the complex's electronic character.

Experimental Protocol: Property Calculations

  • Infrared (IR) Spectrum Simulation:

    • The output of the frequency calculation provides the harmonic vibrational frequencies. These can be directly compared to experimental IR spectra. The most diagnostic peaks for [Ir(acac)(CO)₂] are the symmetric and asymmetric C≡O stretching modes.

  • Frontier Molecular Orbital (FMO) Analysis:

    • Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This analysis is fundamental to understanding the complex's reactivity and photophysical behavior. The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of chemical stability and the energy required for electronic excitation.

  • UV-Vis Spectrum Simulation (TD-DFT):

    • To simulate the electronic absorption spectrum, perform a Time-Dependent DFT (TD-DFT) calculation on the optimized ground-state geometry.[6][7] This method calculates the vertical excitation energies and oscillator strengths of electronic transitions, which can be used to construct a theoretical spectrum.[7][8]

    • Rationale: TD-DFT with the same functional and basis set used for optimization (B3LYP-D3 / LANL2DZ / 6-31G(d)) is a consistent approach. Including a solvent model, such as the Polarizable Continuum Model (PCM), is recommended for more accurate comparison with experimental solution-phase spectra.[2]

Data Synthesis: Correlating Theory with Experiment

The ultimate validation of a computational model lies in its ability to reproduce and explain experimental observations.

Structural Data

The calculated geometric parameters should show strong agreement with high-resolution single-crystal X-ray diffraction data, typically within a few percent for bond lengths.

ParameterExperimental (X-Ray)[3]Calculated (B3LYP-D3)
Ir-C (avg)1.832 ÅValue from calculation
Ir-O (avg)2.045 ÅValue from calculation
C-Ir-C Angle~89.0°Value from calculation
O-Ir-O Angle~88.7°Value from calculation
Caption: Comparison of experimental and DFT-calculated structural parameters.
Spectroscopic Data

Infrared Spectroscopy: The ν(CO) stretching frequencies are highly sensitive to the extent of π-backbonding. Greater backbonding from the electron-rich Ir(I) center into the CO π* orbitals weakens the C-O bond, resulting in a lower stretching frequency compared to free CO (~2143 cm⁻¹).

Vibration ModeExperimental (cm⁻¹)Calculated (cm⁻¹)
ν(CO) symmetric~2070Value from calculation
ν(CO) asymmetric~1990Value from calculation
Caption: Comparison of experimental and calculated carbonyl stretching frequencies. Note: Calculated frequencies are often systematically higher and may require a scaling factor for direct comparison.[5]

UV-Vis Spectroscopy: The electronic spectrum of [Ir(acac)(CO)₂] is characterized by intense bands in the UV region and potentially weaker bands in the visible region.[9][10] TD-DFT calculations allow for the assignment of these bands.[11][12]

  • π → π Transitions:* Typically high-energy absorptions localized on the acetylacetonate ligand.

  • Metal-to-Ligand Charge Transfer (MLCT): These are crucial transitions involving the excitation of an electron from a metal-centered d-orbital (often the HOMO) to a ligand-centered π* orbital (often the LUMO, localized on the CO ligands). These transitions are responsible for the photophysical properties of many iridium complexes.

Frontier Molecular Orbitals

The FMO analysis provides a visual and energetic map of the complex's electronic landscape.

MO_Diagram cluster_Ir Ir(I) d-orbitals cluster_Ligands Ligand Orbitals (acac, CO) cluster_Complex [Ir(acac)(CO)₂] MOs Ir_d dxy, dxz, dyz, dz², dx²-y² HOMO HOMO (Mainly Ir d-character) Bonding Bonding Orbitals Ligand_sigma σ (acac, CO) Ligand_pi_star π* (CO) LUMO LUMO (Mainly CO π* character) HOMO->LUMO

Caption: Simplified MO diagram for [Ir(acac)(CO)₂].

  • HOMO: For [Ir(acac)(CO)₂], the HOMO is expected to be predominantly composed of iridium d-orbitals, reflecting its role as the primary electron-donating orbital.

  • LUMO: The LUMO is anticipated to be localized on the π* orbitals of the two carbonyl ligands. This confirms their role as π-acceptors and identifies the destination for MLCT transitions.

  • HOMO-LUMO Gap: The calculated energy gap (ΔE) corresponds to the energy of the lowest-lying electronic transition. A smaller gap generally indicates higher reactivity and absorption at longer wavelengths.

OrbitalCalculated Energy (eV)Primary Character
LUMOValue from calculationC-O π*
HOMOValue from calculationIr d
Gap (ΔE) Value from calculationMLCT
Caption: Summary of frontier molecular orbital analysis.

Conclusion and Outlook

This guide has detailed the key electronic features of dicarbonylacetylacetonato iridium(I) and presented a rigorous, self-validating DFT protocol for its computational investigation. The synergy between σ-donation from the acetylacetonate and carbonyl ligands and, crucially, the π-backbonding from the Iridium(I) d-orbitals to the CO π* orbitals defines the electronic structure of the complex. This is manifested in its geometry, vibrational spectra, and electronic transitions.

The presented DFT workflow, centered on judicious choices of the B3LYP-D3 functional and a mixed LANL2DZ/6-31G(d) basis set, provides a reliable method for predicting and understanding these properties. The strong correlation between calculated data (geometry, IR frequencies, electronic transitions) and experimental results validates the theoretical model, empowering researchers to use these computational tools for predictive design. For professionals in drug development and catalysis, this approach enables the rational modification of ligand systems to tune the electronic properties of the metal center, thereby optimizing reactivity, stability, and photophysical behavior for targeted applications.

References

  • Brunner, H., & Pachmayr, F. (1975). Optically Active Transition Metal Complexes, XXXVI. Asymmetric Catalysis, VII. Enantioselective Hydrosilylation of Ketones with Rhodium(I) Complexes of Optically Active Phosphines. Journal of Organometallic Chemistry, 90(2), C29-C32. (Note: While this is an older reference, it is foundational. For a modern crystallographic reference, see CCDC depositions.)
  • Jacobs, M. R., et al. (2013). A relativistic DFT methodology for calculating the structures and NMR chemical shifts of octahedral platinum and iridium complexes. Physical Chemistry Chemical Physics, 15(29), 12134-12145. [Link]

  • Adamo, C., & Barone, V. (2001). Exploring organic chemistry with DFT: radical, organo-metallic, and bio-organic applications. Theoretical Chemistry Accounts, 105(2), 169-179. [Link]

  • Duan, R., et al. (2018). Density functional theory investigation on iridium(iii) complexes for efficient blue electrophosphorescence. RSC Advances, 8(38), 21397-21406. [Link]

  • de Souza, B. G., et al. (2018). Time dependent-density functional theory (TD-DFT) and experimental studies of UV-Visible spectra and cyclic voltammetry for Cu(II) complex with Et2DTC. Journal of Molecular Structure, 1171, 83-89. [Link]

  • Schultz, N. E., et al. (2005). Density Functionals for Inorganometallic and Organometallic Chemistry. Journal of Chemical Theory and Computation, 2(1), 211-221. [Link]

  • Yang, Z., et al. (2020). Density Functional Theory Study on the Mechanism of Iridium-Catalyzed Benzylamine ortho C–H Alkenylation with Ethyl Acrylate. ACS Omega, 5(24), 14787-14795. [Link]

  • Escudero, D. (2011). Spectroscopy and photochemistry of transition metal complexes: a quantum chemical study. PhD Thesis, Universitat de Girona. [Link]

  • Funes-Ardoiz, I., & Faza, O. N. (2016). How Accurate is DFT for Iridium-Mediated Chemistry? Organometallics, 35(20), 3533-3542. [Link]

  • Mohamed, G. G., et al. (2015). Synthesis, spectroscopic and computational studies of some metals chelates with chromene-2-one and pyrazine-based ligands. Journal of Molecular Structure, 1098, 346-357. [Link]

  • Gusev, D. G., et al. (2002). Crystal structure of (acetylacetonato)(dicarbonyl)iridium(I). Russian Chemical Bulletin, 51, 1483-1485. [Link]

  • Dickson, R. S., & Johnson, S. H. (1974). The carbonylation of acetylenes. IX. The reaction of but-2-yne with dicarbonyl(2,4-pentanedionato)iridium(I). Australian Journal of Chemistry, 27(5), 1009-1015.
  • Colbran, S. B., et al. (1986). The chemistry of dicarbonyl(pentane-2,4-dionato)iridium(I) and its analogues. Inorganica Chimica Acta, 113(2), 111-116.
  • Marques, M. A., & Gross, E. K. (2004). Time-dependent density functional theory. Annual Review of Physical Chemistry, 55, 427-455. [Link]

  • Hieringer, W., & Görling, A. (2006). Vibrationally resolved UV/Vis spectra from time-dependent density functional theory. Chemical Physics Letters, 419(4-6), 557-561. [Link]

  • Zhang, J., et al. (2021). Monocationic Iridium(III) Complexes with Far-Red Charge-Transfer Absorption and Near-IR Emission: Synthesis, Photophysics, and Reverse Saturable Absorption. Inorganic Chemistry, 60(18), 14046-14056. [Link]

  • Coates, G. W., & Waymouth, R. M. (1991). The Lewis Acid-Catalyzed Carbonylation of Epoxides. Journal of the American Chemical Society, 113(16), 6270-6271.
  • Esteruelas, M. A., et al. (2003). Synthesis and Characterization of New Dicarbonyl Rhodium and Iridium Complexes Containing the Hemilabile P,N Ligand 2-(Diphenylphosphino)ethylamine. Organometallics, 22(3), 395-404.
  • Head-Gordon, M., & Tully, J. C. (1995). Nonlocal-density-functional theory of the exchange-correlation energy of a nonuniform electronic system. Physical Review B, 51(19), 13449-13459.
  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315-2372. [Link]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2009). Introduction to Spectroscopy. Cengage Learning.
  • van der Veken, B. J., et al. (1994). The vibrational spectra of tris(acetylacetonato)iron(III): An ab initio and experimental study. Journal of Molecular Structure, 323, 141-152.
  • Barnum, D. W. (1961). The electronic spectra of metal acetylacetonates. The Journal of Physical Chemistry, 65(4), 698-701. [Link]

  • Trendafilova, N., et al. (2012). DFT modeling, UV-Vis and IR spectroscopic study of acetylacetone-modified zirconia sol-gel materials. Dalton Transactions, 41(29), 8876-8887. [Link]

Sources

Thermodynamic Stability and Phase Transitions of Dicarbonylacetylacetonato Iridium(I): A Technical Blueprint for Advanced Catalysis and CVD

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Chemical Engineers, and Drug Development Professionals Focus: Physicochemical mechanics, phase transition thermodynamics, and self-validating experimental workflows for Ir(acac)(CO)2​ .

Executive Synthesis

Dicarbonylacetylacetonato iridium(I)—commonly denoted as Ir(acac)(CO)2​ —is a highly volatile, monomeric organometallic complex that has become a cornerstone precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) and the synthesis of single-site heterogeneous catalysts. For drug development professionals and synthetic chemists, the controlled deposition of iridium is critical; iridium-based catalysts drive late-stage functionalization, selective olefin hydrogenation, and complex carbonylation reactions required for active pharmaceutical ingredient (API) synthesis.

Understanding the thermodynamic boundaries of Ir(acac)(CO)2​ is non-negotiable. Its utility hinges entirely on the thermal window between its sublimation point and its decomposition threshold. This guide dissects the causality behind its phase transitions and provides field-proven, self-validating protocols for its application.

Physicochemical Identity & Coordination Mechanics

The thermodynamic behavior of Ir(acac)(CO)2​ is a direct consequence of its molecular architecture. The central Ir(I) atom possesses a d8 electron configuration, adopting a distorted square planar coordination geometry. It is chelated by two oxygen atoms from the bidentate acetylacetonate (acac) ligand and two carbon atoms from the carbonyl (CO) ligands.

  • Structural Causality: The average Ir–O bond length is approximately 2.045A˚ , while the Ir–C bond length is heavily contracted to 1.832A˚ due to strong π -backbonding from the electron-rich Ir(I) center into the CO antibonding orbitals 1.

  • Volatility Mechanism: The planar structure and the steric shielding provided by the methyl groups of the acac ligand prevent the formation of strong intermolecular hydrogen bonds or van der Waals networks. This isolation of mononuclear molecules is the primary reason the complex exhibits such an exceptionally low enthalpy of sublimation compared to multinuclear clusters like Ir4​(CO)12​ .

Quantitative Thermodynamic Data

The following table summarizes the critical thermodynamic parameters that dictate the operational window of Ir(acac)(CO)2​ .

Thermodynamic PropertyValueReference
Chemical Formula C7​H7​IrO4​ 2
Molar Mass 347.345 g/mol 2
Melting Point ∼152∘C−160∘C 3
Sublimation Temperature ∼100∘C (at 0.05 Torr )1, 4
Enthalpy of Sublimation ( ΔHsub​ ) 94.1−106 kJ/mol 2, 4
Decomposition Onset ∼200∘C (in vacuum)3

Phase Transitions & Thermal Degradation Pathways

The utility of Ir(acac)(CO)2​ lies in its wide thermal window ( ΔT≈100∘C ) between sublimation and decomposition.

When heated under vacuum ( <0.1 Torr ), the complex sublimes congruently at 100∘C . If the temperature exceeds 200∘C , the complex undergoes irreversible thermal decomposition. The causality of this degradation begins with the labilization of the Ir–CO bonds. Once a carbonyl ligand dissociates, the coordinatively unsaturated Ir(I) intermediate rapidly aggregates. In the presence of a hydrogen source (or via internal hydrogen abstraction), the acac ligand is protonated and eliminated as volatile acetylacetone (Hacac), leaving behind metallic Ir(0) or IrO2​ depending on the ambient atmosphere 3.

PhaseTransition A Solid Ir(acac)(CO)2 (Square Planar) B Sublimation (~100°C, Vacuum) A->B C Gas Phase Ir(acac)(CO)2 B->C D Thermal Decomposition (>200°C) C->D E Ir(0) Film + CO + Hacac D->E

Caption: Thermodynamic phase transition and thermal degradation pathway of Ir(acac)(CO)2.

Self-Validating Experimental Protocols

To ensure reproducibility and reliability in both MOCVD and catalyst synthesis, the following protocols incorporate built-in validation mechanisms.

Protocol A: Thermodynamic Characterization via Tensiometry

Purpose: To verify precursor purity and measure vapor pressure before CVD runs.

  • Sample Purification: Subject crude Ir(acac)(CO)2​ to zone sublimation at 95∘C and 10−2 Torr . Causality: This removes heavier, multinuclear iridium clusters that artificially suppress vapor pressure.

  • Knudsen Effusion Setup: Load 50 mg of the purified complex into a Knudsen cell equipped with a microbalance.

  • Thermal Ramping: Ramp the temperature from 30∘C to 90∘C at 2∘C/min under high vacuum.

  • Data Extraction: Record the mass loss rate. Plot ln(P) vs. 1/T to extract the enthalpy of sublimation ( ΔHsub​ ) via the Clausius-Clapeyron equation.

  • Validation Step: Perform in-situ Attenuated Total Reflectance FTIR (ATR-FTIR) on the sublimate. The presence of sharp symmetric and asymmetric CO stretching bands near 2070 cm−1 and 1990 cm−1 validates that the complex sublimed intact without premature decarbonylation.

Protocol B: MOCVD of Iridium Films for Catalytic Substrates

Purpose: To deposit high-purity Ir(0) films for heterogeneous catalysis.

  • Precursor Loading: Load the validated Ir(acac)(CO)2​ into a stainless-steel bubbler maintained strictly at 100∘C .

  • Carrier Gas Transport: Flow ultra-high purity (UHP) Argon at 20 sccm through the bubbler. Causality: Argon acts as an inert sweep gas, preventing premature bimolecular collisions and oxidation in the delivery lines.

  • Substrate Heating: Maintain the target substrate (e.g., silicon wafer or porous alumina) at 250∘C−300∘C .

  • Reactive Co-dosing: Introduce O2​ gas at the substrate zone. Causality: While Ir(acac)(CO)2​ can decompose thermally, doing so in a vacuum leads to carbon incorporation from the cracking of the acac ligand. Co-dosing O2​ oxidatively scavenges the carbon as CO2​ , yielding pure Ir(0) films 1.

  • Validation Step: Monitor the exhaust using a Residual Gas Analyzer (RGA) mass spectrometer. The dominant presence of m/z=44 ( CO2​ ) and m/z=28 ( CO ) confirms successful ligand combustion and film purity.

Translational Applications in Pharmaceutical Catalysis

For drug development professionals, the thermodynamic stability of Ir(acac)(CO)2​ translates directly into advanced synthetic capabilities.

Single-Site MOF Catalysts: Because Ir(acac)(CO)2​ is stable in the gas phase up to 200∘C , it can be vapor-grafted onto the nodes of robust Metal-Organic Frameworks (MOFs) like Zr-based UiO-66. The acac ligand undergoes exchange with the acidic protons of the MOF node, anchoring isolated Ir(I) atoms 5. These single-site catalysts avoid the agglomeration issues of traditional metal nanoparticles.

API Intermediate Synthesis: Homogeneous and heterogenized Ir(acac)(CO)2​ systems are highly active for the selective carbonylation of olefins using CO2​ and H2​ . This reaction achieves exceptional linear-to-branched ratios (up to 92:8) in the synthesis of esters and amides, which are critical pharmacophores in modern drug design 6.

MOFGrafting A Ir(acac)(CO)2 Precursor C Vapor-Phase Grafting (Ligand Exchange) A->C B Zr-MOF (e.g., UiO-66) Support Matrix B->C D Single-Site Ir(I) Catalyst [Ir(CO)2 @ MOF] C->D E Olefin Carbonylation (CO2 + H2) D->E F API Intermediate Synthesis (Esters/Amides) E->F

Caption: Workflow for vapor-grafting Ir(acac)(CO)2 onto MOFs for pharmaceutical intermediate synthesis.

References

  • Title: Dicarbonylacetylacetonato iridium - NIST WebBook Source: NIST URL
  • Title: Crystal structure and thermal properties of (1,1,1,5,5,5-hexafluoropentanoato-4)··(dicarbonyl)iridium(I)
  • Title: Volatile Iridium and Platinum MOCVD Precursors: Chemistry, Thermal Properties, Materials and Prospects for Their Application in Medicine Source: MDPI URL
  • Title: Highly Selective Carbonylation of Olefins Using CO2 and H2 Source: NIH / PMC URL
  • Title: Catalytic Zirconium/Hafnium-Based Metal–Organic Frameworks Source: ACS Publications URL
  • Title: Vapor pressure of some volatile iridium(I)

Sources

The Associative Pathway: A Technical Guide to the Mechanism of Ligand Substitution in Dicarbonylacetylacetonato Iridium(I) Complexes

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicarbonylacetylacetonato iridium(I), [Ir(acac)(CO)₂], serves as a cornerstone for catalytic processes and the synthesis of novel organometallic compounds. Understanding the intimate details of its ligand substitution reactions is paramount for optimizing existing synthetic methodologies and designing new catalytic cycles. This in-depth technical guide elucidates the mechanistic landscape of ligand substitution in this square planar d⁸ iridium(I) complex. Drawing upon established principles of inorganic reaction mechanisms and supported by analogous kinetic and thermodynamic data, this guide establishes the prevalence of an associative mechanism. We will explore the nuances of this pathway, including the dual-path nature involving both direct nucleophilic attack and a solvent-assisted route, and the significant influence of steric and electronic factors of the incoming nucleophiles.

Introduction: The Significance of Iridium(I) Complexes

Iridium complexes have garnered significant attention in catalysis due to their ability to activate a wide range of small molecules and facilitate challenging chemical transformations. The square planar, 16-electron d⁸ complex, dicarbonylacetylacetonato iridium(I), [Ir(acac)(CO)₂], is a particularly versatile precursor. Its reactivity is central to processes such as hydroformylation, carbonylation, and the synthesis of more complex iridium species through ligand substitution and oxidative addition reactions. A profound understanding of the mechanisms governing these fundamental reactions is crucial for the rational design of more efficient and selective catalysts. This guide focuses specifically on the mechanism of ligand substitution, a ubiquitous and often rate-determining step in many catalytic cycles involving [Ir(acac)(CO)₂].

The Mechanistic Dichotomy: Associative vs. Dissociative Pathways

Ligand substitution reactions in square planar complexes, such as [Ir(acac)(CO)₂], generally proceed via one of two fundamental pathways: associative or dissociative.[1]

  • Associative Mechanism (A or Iₐ): In an associative pathway, the incoming ligand (nucleophile) attacks the metal center first, forming a higher-coordinate, typically five-coordinate, intermediate or transition state. Subsequently, a ligand from the original complex departs. This mechanism is characteristic of coordinatively unsaturated complexes, such as 16-electron square planar species, which have accessible coordination sites.[1][2]

  • Dissociative Mechanism (D or Iₑ): In a dissociative mechanism, a ligand first departs from the metal center, generating a lower-coordinate, highly reactive intermediate. The incoming ligand then coordinates to this intermediate. This pathway is more common for coordinatively saturated, 18-electron complexes.[3]

For 16-electron d⁸ complexes like [Ir(acac)(CO)₂], the associative pathway is generally favored due to the availability of an open coordination site above or below the square plane, making the formation of a five-coordinate intermediate energetically accessible.

Kinetic Evidence for an Associative Mechanism

The rate law for ligand substitution in many square planar complexes is often found to be a two-term rate law:

Rate = k₁[Complex] + k₂[Complex][Y]

where [Complex] is the concentration of the iridium complex and [Y] is the concentration of the incoming ligand.[4]

This two-term rate law is indicative of two parallel associative pathways:

  • The k₂ term: This term represents the direct, second-order associative pathway where the incoming ligand (Y) directly attacks the iridium complex to form a five-coordinate intermediate. This is the classic bimolecular associative mechanism.

  • The k₁ term: This term corresponds to a solvent-assisted (or pseudo-first-order) associative pathway. In this route, a solvent molecule (S) first coordinates to the iridium center in a rate-determining step to form a solvated intermediate, [Ir(acac)(CO)₂(S)]. This is then followed by a rapid substitution of the solvent molecule by the incoming ligand (Y). Because the solvent is in large excess, its concentration is effectively constant and is incorporated into the rate constant k₁, making this pathway appear first-order with respect to the complex.[4]

The negative entropy of activation (ΔS‡) typically observed for associative substitution reactions reflects the increase in order as two molecules combine to form the transition state.[2][3]

The Associative Pathway in Detail

The associative mechanism for the substitution of a carbonyl ligand in [Ir(acac)(CO)₂] by a phosphine ligand (PR₃) can be visualized as follows:

Associative Mechanism cluster_direct Direct Associative Pathway (k₂) cluster_solvent Solvent-Assisted Pathway (k₁) Reactant [Ir(acac)(CO)₂] TS1 [Ir(acac)(CO)₂(PR₃)]‡ (Trigonal Bipyramidal Transition State) Reactant->TS1 + PR₃ (slow) Product [Ir(acac)(CO)(PR₃)] + CO TS1->Product - CO (fast) Reactant_S [Ir(acac)(CO)₂] Intermediate_S [Ir(acac)(CO)₂(S)] (Solvated Intermediate) Reactant_S->Intermediate_S + S (slow) Product_S [Ir(acac)(CO)(PR₃)] + CO + S Intermediate_S->Product_S + PR₃, - CO, - S (fast)

Figure 1: Proposed associative pathways for ligand substitution in [Ir(acac)(CO)₂].

The geometry of the five-coordinate intermediate is typically trigonal bipyramidal. The incoming and leaving groups, along with the ligand trans to the leaving group, usually occupy the equatorial positions.

Influence of Ligand Properties on Reaction Rate

The rate of associative ligand substitution is highly sensitive to the steric and electronic properties of both the incoming and the existing ligands.

Steric Effects

The steric bulk of the incoming phosphine ligand plays a crucial role. Larger, bulkier phosphines will experience greater steric hindrance when approaching the metal center, leading to a slower rate of substitution. This is quantified by the Tolman cone angle (θ), with larger cone angles corresponding to slower reaction rates.[5]

Electronic Effects

The electronic properties of the incoming phosphine ligand, specifically its nucleophilicity, also significantly impact the reaction rate. More electron-donating (more basic) phosphines are stronger nucleophiles and will attack the electron-deficient iridium center more readily, leading to a faster rate of substitution. The Tolman electronic parameter (ν) or computational parameters like the molecular electrostatic potential minimum (Vmin) can be used to quantify the electronic effect of phosphines.[5][6] Generally, phosphines with alkyl substituents are more electron-donating than those with aryl substituents.[6]

The interplay of these steric and electronic effects allows for the fine-tuning of the reactivity of the iridium complex. For a given electronic character, less sterically demanding phosphines will react faster. Conversely, for a given size, more nucleophilic phosphines will exhibit faster substitution kinetics.

The Role of the Solvent

As indicated by the k₁ pathway in the two-term rate law, the solvent can play a direct role in the substitution mechanism. Coordinating solvents can act as competing nucleophiles, facilitating the substitution process. The ability of a solvent to coordinate will depend on its donor number and steric properties. Polar, coordinating solvents can stabilize the charged separation in the transition state, potentially accelerating the reaction.[4]

Experimental Protocols

To experimentally investigate the mechanism of ligand substitution in [Ir(acac)(CO)₂], the following protocols can be employed:

Synthesis of Dicarbonylacetylacetonato Iridium(I)

A common synthetic route to [Ir(acac)(CO)₂] involves the carbonylation of an iridium(I) precursor in the presence of acetylacetone and a base.

Protocol:

  • A suitable iridium(I) precursor, such as chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(COD)Cl]₂, is dissolved in an appropriate solvent (e.g., dichloromethane).

  • The solution is purged with carbon monoxide (CO) gas.

  • Acetylacetone (acacH) and a non-coordinating base (e.g., sodium carbonate) are added to the solution.

  • The reaction mixture is stirred under a CO atmosphere until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography or IR spectroscopy (disappearance of the starting material's signals and appearance of the product's characteristic CO stretching frequencies).

  • The product is isolated by filtration and purified by recrystallization.

Kinetic Studies of Ligand Substitution

The rate of substitution of a CO ligand by a phosphine can be monitored using spectroscopic techniques.

Protocol (Stopped-Flow UV-Vis Spectroscopy):

  • Prepare a solution of [Ir(acac)(CO)₂] in a non-coordinating solvent (e.g., hexane or toluene).

  • Prepare a series of solutions of the incoming phosphine ligand in the same solvent at various concentrations.

  • Utilize a stopped-flow spectrophotometer to rapidly mix the solution of the iridium complex with each of the phosphine solutions.

  • Monitor the change in absorbance at a wavelength where there is a significant difference between the reactant and the product.

  • The reaction should be carried out under pseudo-first-order conditions, with the concentration of the phosphine being at least ten times greater than the concentration of the iridium complex.

  • The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential decay.

  • Plot k_obs versus the concentration of the phosphine. The slope of this plot will give the second-order rate constant (k₂), and the y-intercept will give the pseudo-first-order rate constant (k₁).

  • Repeat the experiment at different temperatures to determine the activation parameters (ΔH‡ and ΔS‡) using the Eyring equation.

Kinetic_Study_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Ir Prepare [Ir(acac)(CO)₂] solution Mixing Rapid mixing using stopped-flow apparatus Prep_Ir->Mixing Prep_PR3 Prepare phosphine solutions (various concentrations) Prep_PR3->Mixing Monitoring Monitor absorbance change over time Mixing->Monitoring Fit_Data Fit Abs vs. time to determine k_obs Monitoring->Fit_Data Plot_Data Plot k_obs vs. [PR₃] Fit_Data->Plot_Data Determine_Constants Determine k₁ (intercept) and k₂ (slope) Plot_Data->Determine_Constants Eyring_Plot Repeat at different temperatures for Eyring plot (ΔH‡, ΔS‡) Determine_Constants->Eyring_Plot

Figure 2: Workflow for the kinetic analysis of ligand substitution.

Conclusion

The ligand substitution reactions of dicarbonylacetylacetonato iridium(I) are crucial for its application in catalysis and organometallic synthesis. Based on the established reactivity of square planar d⁸ complexes, the mechanism of these reactions is predominantly associative. This is characterized by a two-term rate law, indicating parallel pathways for direct nucleophilic attack and solvent-assisted substitution. The rate of these reactions is finely tunable through the judicious choice of incoming ligands, with less sterically demanding and more electron-donating phosphines generally exhibiting faster kinetics. A thorough understanding of these mechanistic principles empowers researchers to rationally design and optimize catalytic systems based on this versatile iridium(I) complex.

References

  • Basolo, F. (1985). Kinetics and mechanisms of CO substitution reactions of metal carbonyls. Inorganica Chimica Acta, 100(1-2), 33-39.
  • Assaf, C. D., et al. (2024). Analysis of chemical exchange in iridium N-heterocyclic carbene complexes using heteronuclear parahydrogen-enhanced NMR.
  • Evans, M. (2023). 4.2: Associative Ligand Substitution. Chemistry LibreTexts.
  • van Leeuwen, P. W. N. M., et al. (2011). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. Chemical Reviews, 111(4), 2077-2118.
  • Mkhalid, I. A. I., et al. (2006). Pronounced effects of substituents on the iridium-catalyzed borylation of aryl C–H bonds.
  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348.
  • Wikipedia contributors. (2023). Associative substitution. Wikipedia, The Free Encyclopedia.
  • Various Authors. (n.d.). Ligands and Metals.
  • Duckett, S. B., et al. (2002). NMR studies on ligand exchange at [IrH₂Cl(CO)(PPh₃)₂] and [IrH₂Cl(PPh₃)₃] by para-hydrogen induced polarisation.
  • Poe, A. J., et al. (1988). Steric and electronic effects in associative substitution reactions of dodecacarbonyltetrairidium. Inorganic Chemistry, 27(22), 4050-4055.
  • Al-Jibori, S. A., et al. (1998). Ligand substitution reactions in new square-planar iridium, rhodium and platinum complexes containing a potentially terdentate C,N,N′ ligand system; crystal structure of [Ir{C₆H₄CH₂N(Me)CH₂CH₂NMe₂-2-C,N,N′}(cod)](cod = cycloocta-1,5-diene). Journal of Organometallic Chemistry, 559(1-2), 1-8.
  • Haas, K. (2023). 12.6.1: Kinetics and Stereochemistry of Square Planar Reactions. Chemistry LibreTexts.
  • Goldman, A. S., et al. (2002). Combined Computational and Experimental Study of Substituent Effects on the Thermodynamics of H₂, CO, Arene, and Alkane Addition to Iridium. Journal of the American Chemical Society, 124(35), 10578-10592.
  • Hayashi, T., et al. (2011). Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. Organometallics, 30(11), 3146-3152.
  • Unspecified. (n.d.). CHEM3012 - Core Chemistry 3 Inorganic Reaction Mechanisms.
  • Schutte-Smith, M., et al. (2019). First kinetic data of the CO substitution in fac-[Re(L,L′-Bid)(CO)₃(X)] complexes (L,L′-Bid = acacetylacetonate or tropolonate) by tertiary phosphines PTA and PPh₃: Synthesis and crystal structures of water-soluble rhenium(I) tri- and dicarbonyl complexes with 1,3,5-triaza-7-phosphaadamantane (PTA). Inorganica Chimica Acta, 489, 138-145.
  • Unspecified. (n.d.). Ligand Substitution in Square Planar Complexes. Scribd.
  • Ogo, S., et al. (2018). and ligand-substitution-induced changes in the kinetics and thermodynamics of hydrogen activation and hydricity in a dinuclear metal complex. Dalton Transactions, 47(34), 11756-11764.
  • Spessard, G. O., & Miessler, G. L. (2010). Organometallic Chemistry. Oxford University Press.
  • Pregosin, P. S., et al. (2011). Ligand Adducts of Bis(acetylacetonato)iron(II): A ¹H NMR Study. Inorganic Chemistry, 50(24), 12537-12545.
  • Wang, H. (2019). Phosphine‐Ligated Cobalt(II) Acetylacetonate Complexes. Chemistry – An Asian Journal, 14(23), 4349-4354.
  • Pregosin, P. S., et al. (2011). Ligand adducts of bis(acetylacetonato)iron(II): a ¹H NMR study. Inorganic Chemistry, 50(24), 12537-12545.
  • Unspecified. (n.d.). LIGAND SUBSTITUTION IN SQUARE PLANAR COMPLEXES. eGyanKosh.
  • Grabowski, S. J., et al. (2018). Solvent and Substituent Effects on the Phosphine + CO₂ Reaction. Inorganics, 6(4), 110.
  • Shriver, D. F., & Ching, S. (1989). Kinetics and mechanism of phosphine substitution for CO in (Fe₂Co(CO)₉(CCO))⁻. Journal of the American Chemical Society, 111(9), 3309-3314.
  • Levy, R. M., & Gallicchio, E. (2009). Entropy-Enthalpy Compensation in Solvation and Ligand Binding Revisited.
  • Sodupe, M., et al. (2015). Mechanism and Origin of Regioselectivity in the Phosphine-Catalyzed Heine Reaction. The Journal of Organic Chemistry, 80(12), 6147-6156.
  • Wenger, O. S., et al. (2021). Tuning the Efficiency of Iridium(III) Complexes for Energy Transfer (EnT) Catalysis through Ligand Design.
  • Luque, F. J., & Orozco, M. (2024). Gibbs Free Energy and Enthalpy–Entropy Compensation in Protein–Ligand Interactions. International Journal of Molecular Sciences, 25(12), 6527.

Sources

Methodological & Application

Atomic layer deposition of iridium films using dicarbonylacetylacetonato iridium(I)

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Atomic Layer Deposition of Iridium Films Using Dicarbonylacetylacetonato Iridium(I)

Target Audience: Researchers, materials scientists, and drug development professionals utilizing single-site catalysis or advanced microelectronics.

Mechanistic Causality: Why Ir(acac)(CO)₂?

Iridium (Ir) thin films are highly valued in semiconductor interconnects, neural stimulation electrodes, and heterogeneous catalysis due to their extreme chemical inertness, low resistivity, and high work function[1]. The industry-standard precursor for Ir Atomic Layer Deposition (ALD) is iridium(III) acetylacetonate [Ir(acac)₃]. However, Ir(acac)₃ demands a high sublimation temperature (typically >155 °C), which dangerously narrows the operational window between precursor volatilization and premature thermal decomposition[2].

To circumvent these thermodynamic bottlenecks, dicarbonylacetylacetonato iridium(I) —Ir(acac)(CO)₂—serves as a superior alternative[3]. The substitution of two bulky acetylacetonate ligands with highly labile carbon monoxide (CO) ligands fundamentally alters the precursor's volatility and surface reactivity:

  • Enhanced Volatility: Ir(acac)(CO)₂ sublimes efficiently at ~100 °C in a vacuum[3], significantly widening the thermal budget and preventing cold-spot condensation in delivery lines.

  • Favorable Leaving Groups: During the initial chemisorption half-cycle, the CO ligands act as excellent leaving groups. They readily desorb, leaving a less sterically hindered surface intermediate compared to the bulky Ir(acac)₃.

  • Single-Site Catalysis: In the realm of drug development and fine chemicals, Ir(acac)(CO)₂ is uniquely suited for Atomic Layer Deposition in MOFs (AIM). It can be grafted onto supports like Zr-MOFs (e.g., NU-1000) to create isolated, highly active single-site Ir catalysts for hydrogenation reactions[4].

The ABC ALD Cycle: Oxidation and Reduction

Standard Ir ALD relies on combustion chemistry using O₂ or O₃. However, dosing Ir(acac)(CO)₂ solely with O₂ can lead to carbon incorporation or the formation of highly resistive IrO₂ at lower temperatures[2][3]. To guarantee a pure metallic Ir film, we employ a three-step (ABC) ALD cycle: Ir(acac)(CO)₂ + O₃ + H₂ [2][5].

By utilizing ozone (O₃) to aggressively combust the remaining acac ligand, followed immediately by a hydrogen (H₂) pulse, we reduce the resulting IrO₂ back to pure metallic iridium[2]. This ABC mechanism forces a complete ligand removal while maintaining the low-temperature benefits of the precursor.

ALD_Mechanism Substrate 1. Hydroxylated Substrate (Starting Surface) PulseA 2. Pulse A: Ir(acac)(CO)2 Chemisorption & CO Desorption Substrate->PulseA PurgeA 3. Purge: Ar/N2 Remove CO / unreacted precursor PulseA->PurgeA PulseB 4. Pulse B: O3 (Ozone) Combust acac to CO2 & H2O Forms IrOx surface PurgeA->PulseB PurgeB 5. Purge: Ar/N2 Remove combustion byproducts PulseB->PurgeB PulseC 6. Pulse C: H2 Gas Reduce IrOx to Metallic Ir Forms H2O PurgeB->PulseC PurgeC 7. Purge: Ar/N2 Remove H2O PulseC->PurgeC Film 8. Pure Metallic Ir Film Ready for next cycle PurgeC->Film Film->PulseA Repeat Cycle

ALD cycle for Ir(acac)(CO)2 utilizing an ABC oxidation-reduction mechanism for pure Ir.

Quantitative Process Parameters

ParameterValue / ObservationCausality / Rationale
Precursor Sublimation ~100 °C at 1-5 TorrEnsures high vapor pressure without thermal degradation[3].
Deposition Temperature 165 °C – 200 °CBalances ligand combustion (requires >165 °C) with the prevention of CVD-like auto-decomposition[2].
Ozone Concentration ~150 g/Nm³Provides sufficient oxidative power to combust the acac ligand ring[2].
Growth Rate ~0.2 Å/cycleSelf-limiting surface saturation characteristic of true ALD[2].
Film Resistivity < 12 μΩ·cm (at ~60 nm)Confirms complete reduction of IrO₂ to metallic Ir[2].
Impurity Profile ≤ 2 at.% H, ≤ 1 at.% CValidates the efficiency of the H₂ reduction pulse[2].

Self-Validating Experimental Protocol

A robust scientific protocol must verify its own success at every phase. The following workflow integrates real-time validation checkpoints to ensure self-limiting growth.

Phase 1: Reactor Preparation & Precursor Delivery

  • Precursor Loading: Load dicarbonylacetylacetonato iridium(I) into a stainless-steel source boat inside a glovebox to prevent premature moisture exposure.

  • Sublimation: Heat the precursor source to 100 °C under a steady reactor vacuum of 1–5 Torr[3].

  • Validation Checkpoint (Vapor Pressure): Monitor the downstream Pirani or Baratron gauge. A stable baseline shift (without continuous spiking) confirms steady precursor sublimation. Continuous pressure climbing indicates a thermal leak causing precursor decomposition.

Phase 2: Substrate Nucleation & Thermal Baseline

  • Substrate Heating: Load the target substrate (e.g., Al₂O₃, native SiO₂, or a MOF support like NU-1000)[4]. Heat the reactor chamber to the optimal ALD window of 165 °C to 200 °C[2].

  • Validation Checkpoint (Thermal Stability): Execute a 2.0 s test pulse of Ir(acac)(CO)₂ without co-reactants. Using an in-situ Quartz Crystal Microbalance (QCM), verify that the mass gain quickly plateaus. A continuous mass increase indicates the substrate is too hot, triggering CVD-like growth rather than self-limiting chemisorption.

Phase 3: The ABC ALD Cycle Execution To achieve a continuous, highly conductive iridium film, execute the following looped sequence:

  • Pulse A (Precursor): Dose Ir(acac)(CO)₂ for 1.0 s. CO ligands desorb upon chemisorption.

  • Purge A: Flow inert gas (N₂ or Ar) for 2.0 s to evacuate desorbed CO and unreacted precursor.

  • Pulse B (Oxidation): Dose O₃ (~150 g/Nm³) for 1.0 s. This combusts the remaining acac ligand, forming an intermediate IrOx surface[2].

  • Purge B: Flow inert gas for 2.0 s to remove CO₂ and H₂O byproducts.

  • Pulse C (Reduction): Dose H₂ gas for 1.0 s. This strips oxygen from the IrOx lattice, reducing it to pure metallic Ir[2][5].

  • Purge C: Flow inert gas for 2.0 s to evacuate the resulting H₂O.

  • Validation Checkpoint (Self-Limiting Growth): Monitor the QCM trace. You must observe a distinct mass drop during Pulse C (as oxygen is removed), followed by a net cycle mass gain corresponding to ~0.2 Å/cycle[2].

Phase 4: Post-Deposition Verification

  • Electrical Profiling: Measure the film's sheet resistance using a four-point probe. A fully reduced, 60 nm thick film should exhibit a resistivity of < 12 μΩ·cm[2]. Note that resistivity may artificially increase in films thinner than 30 nm due to the size effect and initial island nucleation[1].

  • Compositional Analysis: Utilize Time-of-Flight Elastic Recoil Detection Analysis (ToF-ERDA) or X-ray Photoelectron Spectroscopy (XPS). A validated run will yield ≤ 2 at.% hydrogen and ≤ 1 at.% carbon[2].

Sources

Dicarbonylacetylacetonato Iridium(I) [Ir(acac)(CO)₂]: Advanced Precursor for the Synthesis of OLED Phosphorescent Dopants

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Synthetic Rationale

As the demand for high-efficiency Organic Light-Emitting Diodes (OLEDs) accelerates, the purity and structural integrity of phosphorescent dopants have become paramount. Historically, the synthesis of cyclometalated Iridium(III) complexes—the industry standard for red and green triplet emitters—has relied on Iridium(III) chloride hydrate (IrCl₃·nH₂O). However, as a Senior Application Scientist, I have consistently observed that batch-to-batch variability in OLED device lifetime is frequently traced back to trace halide contamination.

Dicarbonylacetylacetonato iridium(I)[Ir(acac)(CO)₂, CAS: 14023-80-4] represents a paradigm shift in dopant synthesis[1]. By utilizing an Ir(I) center, we bypass the formation of halogenated intermediates entirely. This application note details the mechanistic causality and self-validating protocols for utilizing Ir(acac)(CO)₂ to synthesize ultra-pure, heteroleptic OLED dopants such as Bisiridium(III)[Ir(ppy)₂(acac)].

Mechanistic Insights: The Ir(I) Oxidative Addition Pathway

The fundamental advantage of Ir(acac)(CO)₂ lies in its electronic configuration. The Ir(I) center is a d8 species, making it highly susceptible to oxidative addition by the C-H bonds of coordinating ligands like 2-phenylpyridine (ppy-H)[2].

When synthesizing Ir(ppy)₂(acac), the acetylacetonate (acac) ligand is already natively coordinated to the iridium center. The reaction is thermodynamically driven by the lability of the two carbonyl (CO) ligands. Upon thermal activation, the Ir(I) center inserts into the C-H bond of the phenyl ring. The CO ligands are subsequently expelled as a gas, which prevents the reverse reaction and pushes the equilibrium toward the highly stable, octahedral d6 Ir(III) cyclometalated product[3].

This direct, one-pot pathway eliminates the need for the traditional two-step process (which requires synthesizing a chloride-bridged dimer, [Ir(ppy)₂Cl]₂, followed by a base-catalyzed ligand exchange). The resulting halide-free dopants have been shown to achieve exceptional External Quantum Efficiencies (EQE), such as 19.06% when doped into host materials like TAZ[1].

G A Ir(acac)(CO)2 Ir(I) Precursor B Addition of Ligand (e.g., 2-phenylpyridine) A->B Inert Atm, Solvent C Oxidative Addition (C-H Bond Cleavage) B->C Heat (100-150°C) D Ir(III) Hydride Intermediate C->D E Thermal Activation (-2 CO, -H2) D->E Degassing F Ir(ppy)2(acac) Phosphorescent Dopant E->F Cyclometalation

Reaction pathway for the synthesis of Ir(ppy)2(acac) from Ir(acac)(CO)2 via oxidative addition.

Comparative Precursor Data

To justify the transition from Ir(III) to Ir(I) precursors, it is critical to evaluate the quantitative and qualitative metrics of the synthetic pathways. The table below summarizes the operational advantages of Ir(acac)(CO)₂.

Synthetic ParameterIrCl₃·nH₂O (Traditional)Ir(acac)(CO)₂ (Advanced)
Initial Oxidation State Ir(III) ( d6 )Ir(I) ( d8 )
Halogen Content High (Requires extensive purification)None (Halogen-free)
Synthetic Pathway 2 Steps (via Chloride-bridged dimer)1 Step (Direct Oxidative Addition)
Primary Byproducts HCl, Chloride saltsCO (gas), H₂ (gas)
Typical Crude Yield 60 - 75%80 - 90%
Device Impact Risk of exciton quenching via trace Cl⁻Enhanced EQE and operational lifetime

Self-Validating Experimental Protocol: One-Pot Synthesis of Ir(ppy)₂(acac)

This protocol is designed as a self-validating system. The causality of each step is explained to ensure the operator understands why a parameter is controlled, rather than just how to execute it.

Materials & Reagents
  • Precursor: Dicarbonylacetylacetonato iridium(I) [Ir(acac)(CO)₂] (1.0 mmol, ~348.3 g/mol )

  • Ligand: 2-Phenylpyridine (ppy-H) (2.2 mmol)

  • Solvent: Anhydrous Glycerol (15 mL)

Step-by-Step Methodology

Step 1: Reagent Charging & Environmental Control

  • Action: In a 50 mL Schlenk flask, combine 1.0 mmol of Ir(acac)(CO)₂ and 2.2 mmol of ppy-H. Add 15 mL of anhydrous glycerol.

  • Causality: Glycerol is selected for its high boiling point and polarity, which provides the necessary thermal energy for the expulsion of CO ligands while keeping the organic reactants in solution.

  • Validation: The initial mixture will appear as a distinct yellow/orange suspension, characteristic of the Ir(I) precursor.

Step 2: Rigorous Degassing

  • Action: Subject the mixture to three consecutive freeze-pump-thaw cycles. Backfill the Schlenk line with ultra-pure Argon.

  • Causality: Ir(I) species are highly susceptible to premature oxidation by atmospheric O₂. Oxygen must be entirely excluded to ensure the Ir(I) center is exclusively oxidized by the C-H bond of the ppy-H ligand during the targeted oxidative addition phase.

Step 3: Thermal Activation & Cyclometalation

  • Action: Heat the reaction mixture to 160°C under continuous magnetic stirring for 12 hours.

  • Causality: At ~160°C, the thermal energy exceeds the activation barrier for CO dissociation. As CO gas evolves (driving the reaction forward entropically), the Ir(I) center undergoes oxidative addition with the ppy-H, followed by H₂ elimination to yield the final Ir(III) complex.

Step 4: In-Process Photophysical Validation

  • Action: Withdraw a 10 µL aliquot, dilute it in 1 mL of dichloromethane (DCM), and expose it to a 365 nm UV lamp.

  • Validation: The protocol is self-validating at this stage. A successful conversion is confirmed by a dramatic shift from a non-emissive yellow solution to one exhibiting intense, bright green phosphorescence. If the emission is weak, the reaction requires extended thermal activation.

Step 5: Isolation & Purification

  • Action: Cool the flask to room temperature. Add 50 mL of deionized water to precipitate the crude Ir(ppy)₂(acac). Filter the precipitate via vacuum filtration and wash sequentially with water and cold methanol to remove unreacted ppy-H and glycerol.

  • Causality: The highly hydrophobic nature of the cyclometalated Ir(III) complex ensures quantitative precipitation in water, while cold methanol selectively dissolves the unreacted organic ligands without significantly leaching the product.

  • Final Step: For OLED-grade integration, subject the dried powder to vacuum train sublimation ( 10−6 Torr) to achieve >99.9% purity.

Sources

Application Notes & Protocols for Homogeneous C-H Activation Catalyzed by Dicarbonylacetylacetonato Iridium(I)

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The direct functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds represents a paradigm shift in synthetic chemistry, enabling more efficient and sustainable routes to complex molecules. This guide provides an in-depth technical overview of using dicarbonylacetylacetonato iridium(I), [Ir(acac)(CO)₂], as a versatile and robust precatalyst for homogeneous C-H activation reactions. We will explore the fundamental principles of iridium-catalyzed, chelation-assisted C-H activation, present a detailed experimental protocol for a representative transformation, and discuss key parameters critical for reaction success. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

The Precatalyst: Dicarbonylacetylacetonato Iridium(I)

Dicarbonylacetylacetonato iridium(I), often abbreviated as [Ir(acac)(CO)₂], is an air- and moisture-stable Ir(I) complex. Its stability, commercial availability, and predictable reactivity make it an excellent entry point into iridium catalysis, serving as a precursor to the catalytically active species.

Key Properties and Advantages:

  • Structure: A square planar Ir(I) center coordinated by a bidentate acetylacetonate (acac) ligand and two carbonyl (CO) ligands.

  • Stability: Unlike many organometallic precursors, [Ir(acac)(CO)₂] is a solid that can be handled in air for brief periods, simplifying reaction setup.

  • Activation: The catalytically active species is typically generated in situ through the dissociation of one or both CO ligands, which are labile under thermal or photolytic conditions, freeing up coordination sites for the substrate.

Safety and Handling

While the complex itself has moderate stability, it is crucial to recognize the hazards associated with metal carbonyl compounds.

  • Toxicity: Metal carbonyls can be toxic by inhalation, ingestion, and skin absorption.[1][2] The primary toxicity concern often stems from the potential release of carbon monoxide (CO), both in storage and upon decomposition.[2]

  • Handling: All manipulations should be performed in a well-ventilated fume hood or a glovebox.[2] Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.

  • Storage: Store the complex in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place away from heat and light to prevent decomposition.[2][3]

The Core Principle: Chelation-Assisted C-H Activation

The primary challenge in C-H functionalization is selectivity—differentiating between the numerous C-H bonds present in a complex molecule. Iridium catalysis masterfully overcomes this by employing a "directing group" strategy. A directing group is a functional group inherent to the substrate that can coordinate to the iridium center, positioning the catalyst in close proximity to a specific C-H bond, typically at the ortho position. This chelation-assisted mechanism is the foundation of modern iridium-catalyzed C-H activation.[4][5][6]

The general mechanism involves a catalytic cycle that oscillates between Ir(I) and Ir(III) oxidation states.[7][8] The key steps are:

  • Ligand Dissociation: The precatalyst [Ir(acac)(CO)₂] releases CO ligands to generate a coordinatively unsaturated, active Ir(I) species.

  • Directed Coordination: The active catalyst coordinates to the directing group on the substrate.

  • C-H Activation (Oxidative Addition): The iridium center inserts into the targeted ortho C-H bond. This is the selectivity-determining step, forming a five-membered iridacycle and oxidizing the metal from Ir(I) to Ir(III).[7]

  • Functionalization: The Ir(III)-carbon bond reacts with a coupling partner (e.g., an alkene or alkyne) via migratory insertion.

  • Reductive Elimination: The newly formed C-C bond is cleaved from the metal center, releasing the functionalized product and regenerating the active Ir(I) catalyst to re-enter the cycle.

Iridium_Catalytic_Cycle precat [Ir(acac)(CO)₂] Precatalyst active_cat Active Ir(I) Species (LₙIr¹) precat->active_cat product_complex Product Complex (Ir³-Product) substrate_complex Substrate Coordination (LₙIr¹-Substrate) active_cat->substrate_complex + Substrate (with Directing Group) iridacycle Iridacycle Intermediate (Ir³-Hydride) substrate_complex->iridacycle C-H Activation (Oxidative Addition) insertion_complex Migratory Insertion (Alkene Insertion) iridacycle->insertion_complex insertion_complex->product_complex product_complex->active_cat Reductive Elimination (- Product)

Caption: Generalized Ir(I)/Ir(III) catalytic cycle for C-H functionalization.

Application Protocol: Directed C-H Hydroarylation of an Olefin

This protocol describes a general procedure for the ortho-alkylation of a benzamide derivative with an olefin, a classic example of chelation-assisted hydroarylation.[9][10] The amide group serves as an effective directing group for the iridium catalyst.

Materials and Reagents
ReagentSupplierPurityPurpose
[Ir(acac)(CO)₂]Strem, Sigma-Aldrich≥98%Precatalyst
N-methoxy-N-methylbenzamideCommercial≥98%Substrate (with directing group)
1-OcteneCommercial≥98%Olefin coupling partner
1,2-Dichloroethane (DCE)CommercialAnhydrousSolvent
Argon (Ar) or Nitrogen (N₂)Gas Supplier≥99.998%Inert atmosphere
Experimental Workflow

Caption: Step-by-step workflow for the iridium-catalyzed C-H hydroarylation.

Step-by-Step Procedure

Note: This reaction is sensitive to air and moisture. Standard Schlenk line or glovebox techniques are required.

  • Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the benzamide substrate (e.g., N-methoxy-N-methylbenzamide, 0.5 mmol, 1.0 equiv.).

  • Catalyst Loading: In the same flask, add dicarbonylacetylacetonato iridium(I) ([Ir(acac)(CO)₂], 0.025 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is a critical step to remove oxygen, which can deactivate the catalyst.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous 1,2-dichloroethane (5.0 mL) via syringe. Stir the mixture until all solids are dissolved. Then, add the olefin (e.g., 1-octene, 1.5 mmol, 3.0 equiv.) via syringe. The use of excess olefin is common to ensure high conversion of the limiting substrate.

  • Reaction: Place the sealed flask in a preheated oil bath at 110 °C. Allow the reaction to stir vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material.

  • Workup: Once the reaction is complete (or no further conversion is observed), cool the flask to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) is typically effective for separating the product from unreacted starting material and catalyst residues.

  • Characterization: Combine the fractions containing the pure product, remove the eluent in vacuo, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Critical Parameters and Troubleshooting

The success of iridium-catalyzed C-H activation is highly dependent on the careful optimization of several parameters.

ParameterRationale & CausalityCommon Issues & Solutions
Solvent Choice A high-boiling, non-coordinating solvent (e.g., DCE, toluene, dioxane) is essential. It must be able to sustain the required reaction temperature without coordinating to the metal center, which would inhibit catalysis.Low Conversion: Solvent may be too low-boiling or coordinating. Try a higher-boiling alternative. Ensure the solvent is scrupulously anhydrous.
Directing Group The electronic and steric properties of the directing group dictate the efficiency of the initial coordination and subsequent C-H activation. Amides, pyridines, and carboxylic acids are common and effective directing groups.[11][12]No Reaction: The chosen directing group may be a poor ligand for iridium. Consider substrate modification to install a more effective directing group.
Additives Some transformations benefit from additives. For example, silver salts (e.g., Ag₂CO₃, AgOAc) can act as halide scavengers in reactions involving halide-containing coupling partners, preventing catalyst inhibition.[11]Multiple Products/Low Selectivity: An additive might be required to promote a specific pathway. Screen a panel of acidic, basic, or salt additives.
Inert Atmosphere The active Ir(I) species is readily oxidized by O₂, leading to catalyst deactivation. Maintaining a strict inert atmosphere is paramount for achieving high yields and catalyst turnover.Reaction Stalls/Turns Black: Likely catalyst decomposition due to oxygen or moisture. Improve inert atmosphere technique (e.g., use a glovebox, ensure gas-tight seals).

Conclusion

Dicarbonylacetylacetonato iridium(I) serves as a highly effective and user-friendly precatalyst for a range of powerful C-H activation and functionalization reactions. By leveraging the principles of chelation-assistance, researchers can achieve high levels of regio- and chemoselectivity, enabling the streamlined synthesis of complex organic molecules. Careful attention to experimental setup, particularly the maintenance of an inert atmosphere and the rational selection of solvents and directing groups, is key to unlocking the full synthetic potential of this catalytic system. As the field continues to evolve, the application of such catalysts is poised to significantly impact drug discovery, materials science, and process chemistry.

References

  • Weis, E. (2022). Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals. Diva-Portal.org.
  • Weis, E., et al. (2022).
  • Takebayashi, S., & Takeuchi, R. (2025). Iridium-catalysed direct C–H functionalisation as a platform for stereoselective C–C bond formation.
  • Scott, J. S., et al. (n.d.). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. PMC.
  • Li, B., et al. (n.d.). Chelation-assisted iridium-catalyzed hydroalkenylation and hydroarylation/cyclization with conjugated trienes. Organic & Biomolecular Chemistry.
  • Wang, H., et al. (n.d.). Iridium- and rhodium-catalyzed C–H activation and formyl arylation of benzaldehydes under chelation-assistance. Organic & Biomolecular Chemistry.
  • Das, J., et al. (2021). Remarkably Efficient Iridium Catalysts for Directed C(sp2)–H and C(sp3)–H Borylation of Diverse Classes of Substrates. Journal of the American Chemical Society.
  • Li, X., et al. (2014). Ir(III)
  • Iridium carbonyl. (n.d.). Haz-Map.
  • Metal Carbonyls. (n.d.). University of Michigan.
  • Faria, J., et al. (n.d.).
  • Liu, Z., et al. (2025).
  • Takeuchi, R. (2021).
  • Iridium Metal. (2000). ACI Alloys.
  • Bergman, R. G. (2004). Carbon-Hydrogen Bond Activation by Iridium and Rhodium Complexes. Department of Chemistry and Chemical Biology, University of California, Berkeley.

Sources

Troubleshooting & Optimization

ALD Technical Support Center: Optimizing Sublimation Temperature for Dicarbonylacetylacetonato Iridium(I)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Dicarbonylacetylacetonato iridium(I) — Ir(acac)(CO)2​ — is a premier organometallic precursor utilized extensively in Atomic Layer Deposition (ALD) for growing high-purity iridium (Ir) and iridium oxide ( IrO2​ ) thin films[1]. These films are highly valued in advanced semiconductor manufacturing, heterogeneous catalysis (such as ethylene hydrogenation on robust metal-organic framework supports[2]), and biocompatible protective coatings for drug delivery devices and neural implants.

The Causality of Sublimation in ALD: In ALD, the sublimation temperature of a solid precursor dictates the vapor pressure delivered to the reaction chamber. This is a delicate thermodynamic balance:

  • Under-heating (Insufficient Vapor Pressure): Fails to deliver enough precursor molecules to saturate the substrate surface. This breaks the self-limiting nature of ALD, resulting in sub-monolayer coverage, poor step coverage in high-aspect-ratio trenches, and drastically reduced Growth Per Cycle (GPC).

  • Over-heating (Thermal Decomposition): Causes the precursor to undergo premature ligand dissociation (cracking of the acetylacetonate or carbonyl ligands) inside the bubbler or delivery lines. This shifts the growth mechanism from purely chemisorptive ALD to continuous Chemical Vapor Deposition (CVD), leading to severe carbon and oxygen contamination in the resulting film[3].

To maintain a self-validating system , the sublimation temperature must be optimized to achieve a GPC saturation plateau—proving that growth is driven entirely by self-limiting surface chemistry rather than thermal degradation.

Quantitative Process Parameters

The following table summarizes the critical thermal and flow parameters required for stable Ir(acac)(CO)2​ delivery.

ParameterOptimal Range / ValueConsequence of Deviation
Sublimation (Bubbler) Temp 90 °C – 110 °C<90°C: Low GPC; >110°C: Precursor decomposition
ALD Window (Substrate Temp) 240 °C – 300 °C[3]<240°C: Incomplete reaction; >300°C: CVD mode / desorption
Carrier Gas Flow (Ar/N₂) 50 – 100 sccmLow: Poor vapor sweep; High: Precursor dilution
Delivery Line Temperature 115 °C – 130 °CMust be strictly 10–20°C higher than the bubbler to prevent condensation

Troubleshooting Guides & FAQs

Q1: My Iridium film growth rate is significantly lower than the expected ~0.4 Å/cycle. How do I fix this? A1: Low GPC with Ir(acac)(CO)2​ usually stems from precursor under-dosing.

  • Check Sublimation Temp: Ensure the bubbler is at least 90 °C. If your system's base pressure is relatively high (> 10−2 Torr), you may need to increase the bubbler temperature to 100 °C to achieve adequate vapor pressure.

  • Validate Saturation: Extend the precursor pulse time by 2 seconds. If the GPC increases with the longer pulse, your previous pulse was too short or the sublimation temperature is too low to saturate the surface quickly.

Q2: I am seeing a continuous increase in growth rate as I raise the bubbler temperature, and my films have high carbon contamination. What is happening? A2: You have exceeded the thermal stability limit of Ir(acac)(CO)2​ . The precursor is decomposing before or during the surface reaction, incorporating carbonaceous byproducts into the film[3]. Solution: Immediately lower the sublimation temperature to ≤110 °C. Additionally, verify that your substrate temperature is strictly within the ALD window of 240 °C – 300 °C[3].

Q3: Why is there yellow/brown powder accumulating in my precursor delivery lines and valves? A3: This is a classic sign of "cold spots." If any section of the delivery line between the bubbler and the chamber drops below the sublimation temperature, the Ir(acac)(CO)2​ vapor will re-condense and crystallize, clogging the lines and starving the reactor of precursor. Solution: Implement a strict thermal gradient. If the bubbler is at 100 °C, the immediate downstream line should be 110 °C, the pneumatic valve 115 °C, and the chamber inlet 120 °C.

Experimental Protocols

Step-by-Step Methodology: Establishing the Self-Validating Saturation Curve

To ensure your ALD process is operating in a true self-limiting regime, you must map the precursor saturation curve.

  • System Preparation: Inside an argon-filled glovebox, load 3.0 g of crystalline Ir(acac)(CO)2​ into a clean, electropolished stainless-steel bubbler. Seal the bubbler and install it onto the ALD tool.

  • Thermal Gradient Setup: Establish an increasing thermal gradient to prevent downstream condensation. Set the Bubbler = 80 °C, Delivery Valve = 95 °C, Manifold = 105 °C, and Chamber Inlet = 115 °C.

  • Baseline Deposition: Set the substrate heater to 260 °C (the center of the established ALD window[3]).

  • Process Execution: Execute 300 cycles of the following sequence:

    • t1​ : Ir(acac)(CO)2​ pulse (2.0 s)

    • t2​ : Ar purge (10.0 s)

    • t3​ : O2​ coreactant pulse (2.0 s)

    • t4​ : Ar purge (10.0 s)

  • Metrology: Remove the silicon wafer and measure the film thickness using Spectroscopic Ellipsometry or X-ray Reflectivity (XRR). Calculate the Growth Per Cycle (GPC).

  • Iterative Optimization: Increase the bubbler temperature by 5 °C increments (up to a maximum of 110 °C), allowing 30 minutes for thermal equilibration at each step. Repeat steps 4-5.

  • Validation: Plot GPC versus Sublimation Temperature. The optimal, self-validating temperature is the lowest point where the GPC curve plateaus (typically ~0.4 - 0.5 Å/cycle), confirming surface saturation without thermal decomposition.

Process Visualizations

ALD_Workflow A Ir(acac)(CO)2 Pulse B Ar Purge A->B C O2 Pulse B->C D Ar Purge C->D D->A Repeat Cycle

ALD cycle workflow for Ir(acac)(CO)2 and Oxygen.

Troubleshooting_Logic Start Issue: Low Growth Rate CheckTemp Evaluate Sublimation Temp Start->CheckTemp TooLow Temp < 90°C Insufficient Vapor Pressure CheckTemp->TooLow TooHigh Temp > 110°C Precursor Decomposition CheckTemp->TooHigh Optimal Temp 90-110°C Check Carrier Gas Flow CheckTemp->Optimal

Troubleshooting logic tree for resolving ALD growth rate issues.

References

2.[2] Title: Catalytic Zirconium/Hafnium-Based Metal–Organic Frameworks Source: ACS Publications URL: [Link]

3.[1] Title: Molecular Workstation Roadmap II Source: Institute for Molecular Manufacturing (IMM) URL: [Link]

Sources

Troubleshooting low vapor pressure issues with dicarbonylacetylacetonato iridium(I)

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Low Vapor Pressure in Dicarbonylacetylacetonato Iridium(I) Systems

Welcome to the Advanced Precursor Support Center. As a Senior Application Scientist, I frequently consult on Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) process scale-ups. One of the most common bottlenecks researchers face is inconsistent precursor delivery.

Dicarbonylacetylacetonato iridium(I) — commonly known as Ir(acac)(CO)2 — is a premier organometallic precursor for depositing pure iridium and iridium oxide films. It exhibits superior thermal stability compared to alternatives like tetrakisiridium dodecacarbonyl and sublimes efficiently at ~100 °C under vacuum[1]. However, achieving a stable, high-flux vapor pressure requires precise control over system thermodynamics and precursor handling. This guide provides a field-proven, mechanistic framework to diagnose and resolve low vapor pressure issues.

Diagnostic Triage Workflow

Before dismantling your delivery system, follow this logical triage workflow to isolate the root cause of the vapor pressure drop.

Troubleshooting Start Low Vapor Pressure Detected CheckTemp Check Ampoule Temp Is it ~100 °C? Start->CheckTemp TempLow Increase Temp (Max 110 °C) CheckTemp->TempLow No CheckLines Check Delivery Lines Are they 115-120 °C? CheckTemp->CheckLines Yes LinesCold Fix Cold Spots Prevent Condensation CheckLines->LinesCold No CheckVac Check Chamber Vacuum Is base pressure <10^-4 Torr? CheckLines->CheckVac Yes VacBad Leak Check System Restore Vacuum CheckVac->VacBad No InspectPrec Inspect Precursor Is it discolored/clumped? CheckVac->InspectPrec Yes Degraded Precursor Degraded Replace & Purge InspectPrec->Degraded Yes Resolved System Optimal Proceed with Deposition InspectPrec->Resolved No

Diagnostic workflow for resolving low vapor pressure in Ir(acac)(CO)2 delivery.

Mechanistic FAQs: Understanding Precursor Behavior

Q1: Why is the vapor pressure dropping at the chamber despite the ampoule being held at the optimal 100 °C? A: Vapor pressure is an intrinsic property dictated by temperature, but effective vapor delivery to the reaction zone relies on a continuous pressure gradient and strict thermal uniformity. If your downstream delivery lines are not heated to a temperature strictly higher than the ampoule (typically 115–120 °C), the sublimed Ir(acac)(CO)2 will immediately condense on these "cold spots." This condensation acts as a massive vapor sink, causing an apparent drop in pressure at the deposition chamber. Causality dictates that the entire downstream path must possess a positive thermal gradient to prevent the gas from reverting to a solid state.

Q2: How does precursor degradation cause low vapor pressure, and what is the chemical mechanism? A: Ir(acac)(CO)2 relies on its acetylacetonate (acac) and carbonyl (CO) ligands to sterically shield the central iridium atom, preventing intermolecular bonding and maintaining volatility. If the precursor is exposed to ambient moisture or oxygen during loading, the highly labile CO ligands can dissociate. Without these shielding ligands, the exposed iridium centers rapidly cross-link, forming multinuclear, non-volatile polymeric iridium species. This degradation shifts the bulk material's physical state, drastically reducing its vapor pressure.

Pathway Solid Ir(acac)(CO)2 (Solid) Stable at Room Temp HeatVac Heat (100 °C) + High Vacuum Solid->HeatVac AirMoisture Air/Moisture Exposure (Storage Error) Solid->AirMoisture GasPhase Intact Ir(acac)(CO)2 (Gas) High Vapor Pressure HeatVac->GasPhase LossCO Loss of CO Ligands Oxidation AirMoisture->LossCO Polymer Non-Volatile Ir Species (Low Vapor Pressure) LossCO->Polymer

Mechanistic pathway of Ir(acac)(CO)2 sublimation versus environmental degradation.

Q3: Can I increase the bubbler temperature past 110 °C to force a higher vapor pressure? A: No. While Ir(acac)(CO)2 is highly stable in the gas phase, excessive heating of the solid precursor in the ampoule accelerates surface-catalyzed thermal decomposition[2]. Pushing the temperature beyond 110 °C risks premature cleavage of the ligand bonds before sublimation occurs, leaving behind carbon-rich iridium residues in the bubbler[1]. It is scientifically sounder to improve your system's base vacuum than to overdrive the thermal limits of the precursor.

Quantitative Baselines: Thermophysical & Operational Data

To establish a self-validating process, your system parameters must align with the established thermophysical properties of Ir(acac)(CO)2. For instance, the enthalpy of sublimation is a critical metric, recorded at 94.1 ± 2.7 kJ/mol[3], which dictates the energy required to transition the precursor into the gas phase.

Property / ParameterValue / RecommendationCausality / Rationale
Molecular Formula C7H7IrO4Defines the stoichiometric mass for delivery calculations.
Enthalpy of Sublimation 94.1 ± 2.7 kJ/mol[3]Defines the thermodynamic energy barrier required to transition from solid to gas.
Optimal Sublimation Temp 90 °C – 100 °C[1]Provides sufficient vapor pressure without risking thermal breakdown of the molecule.
Delivery Line Temp 115 °C – 120 °CMust be at least 15 °C higher than the ampoule to prevent downstream condensation.
Base Vacuum Requirement < 10⁻⁴ TorrLowers the effective boiling/sublimation point, enabling efficient mass transport at 100 °C.

Self-Validating Experimental Protocol: Precursor Loading & Delivery Verification

Trustworthy science requires protocols that validate themselves at every step. The following Standard Operating Procedure (SOP) incorporates built-in checkpoints. If a checkpoint fails, the protocol halts, preventing wasted precursor or contaminated deposition runs.

Step 1: Inert Atmosphere Loading

  • Action: Transfer the Ir(acac)(CO)2 into the stainless-steel bubbler/ampoule exclusively inside a glovebox maintained at <1 ppm O₂ and H₂O.

  • Causality: Prevents the displacement of labile CO ligands by moisture, which would otherwise lead to non-volatile polymerization.

  • Validation: The precursor must visually remain a bright yellow/orange crystalline powder. If it appears dark brown or black, degradation has already occurred, and the batch must be rejected.

Step 2: Installation and Leak-Rate Validation

  • Action: Install the sealed ampoule onto the ALD/CVD system. Evacuate the connection lines thoroughly before opening the ampoule isolation valves.

  • Causality: Purging the dead volume prevents atmospheric gases trapped in the VCR fittings from rushing into the ampoule and oxidizing the precursor.

  • Validation: Perform a rate-of-rise leak check. The system must maintain a base pressure of < 10⁻⁴ Torr with the vacuum pump isolated for 5 minutes. Do not proceed if the pressure rises.

Step 3: Thermal Gradient Equilibration

  • Action: Engage the heating jackets on the delivery lines and chamber inlet first, setting them to 115 °C. Wait 30 minutes for thermal equilibrium. Only then, heat the ampoule to 100 °C.

  • Causality: Heating the lines first ensures that when the precursor sublimes, it enters a strictly hotter environment, physically preventing condensation sinks.

  • Validation: Thermocouple readouts on the delivery lines must stabilize at 115 °C before the ampoule heater is activated.

Step 4: Vapor Draw and Mass Spectrometry (RGA) Verification

  • Action: Open the ampoule valves and introduce a low flow (10-20 sccm) of highly purified inert carrier gas (Ar or N₂).

  • Causality: The carrier gas sweeps the sublimed Ir(acac)(CO)2 vapor into the deposition chamber, overcoming any minor flow resistance in the lines.

  • Validation: Monitor the chamber pressure or use a Residual Gas Analyzer (RGA). A successful delivery will show a distinct, stable rise in partial pressure corresponding to the intact Ir(acac)(CO)2 mass fragments, confirming steady vapor pressure.

References

  • Dicarbonylacetylacetonato iridium - the NIST WebBook. nist.gov.
  • YM Sun's research works | University of Texas at Austin and other places - ResearchGate. researchgate.net.
  • Crystal structure and thermal properties of (1,1,1,5,5,5-hexafluoropentanoato-4)··(dicarbonyl)iridium(I) - ResearchGate. researchgate.net.

Sources

Technical Support Center: Optimizing the Synthesis of Dicarbonylacetylacetonato Iridium(I)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis of dicarbonylacetylacetonato iridium(I), commonly denoted as Ir(acac)(CO)₂. As a critical precursor for metal-organic chemical vapor deposition (MOCVD) and a highly effective homogeneous catalyst, achieving high-purity yields of Ir(acac)(CO)₂ is paramount for drug development and materials science applications.

This guide is engineered by Senior Application Scientists to move beyond basic theoretical steps, providing you with causal troubleshooting, self-validating protocols, and verified mechanistic insights.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my overall yield of Ir(acac)(CO)₂ consistently low (<50%) when synthesizing directly from hydrated iridium trichloride (IrCl₃·xH₂O)? A: Direct reductive carbonylation of IrCl₃ in the presence of acetylacetone is an inefficient pathway. The Ir(III) center is prone to incomplete reduction and unwanted side reactions, leading to high carbon incorporation and poor recovery. To resolve this, you must isolate the (1,5-cyclooctadiene)iridium(I) chloride dimer, [Ir(COD)(μ-Cl)]₂, as an intermediate. This specific pathway bypasses the direct carbonylation bottleneck, pushing overall synthesis yields from ~50% to over 85% [[1]]() 2.

Q2: During the carbonylation of [Ir(COD)(μ-Cl)]₂, my solution remains yellow instead of turning blue-black. What is the mechanistic failure here? A: The transition from a yellow solution to a blue-black state in tetrahydrofuran (THF) is your primary self-validating visual cue. This color shift confirms the successful displacement of the COD ligand by carbon monoxide and the transient formation of the active tetracarbonyl intermediate. If the solution remains yellow after 3–5 minutes of CO sparging, your solvent is likely not fully degassed, or the CO flow rate is insufficient, leading to competitive oxidation rather than coordination 1.

Q3: How do I prevent the degradation of the product during the final ligand exchange with acetylacetone (Hacac)? A: The addition of Hacac must be strictly coupled with a mild base, such as sodium bicarbonate (NaHCO₃), under a rigorous argon atmosphere. Using stronger bases will degrade the β-diketonate ligand. Furthermore, Ir(acac)(CO)₂ is sensitive to prolonged thermal stress. To maximize recovery without thermal decomposition, purify the crude product via zone sublimation at exactly 100 °C under high vacuum (5 × 10⁻² Torr) [[3]]().

Q4: Can ligand modification improve the stability of these stacked d⁸ metal complexes? A: Yes. While Ir(acac)(CO)₂ is the standard, substituting the acetylacetone ligand with fluorinated alternatives (e.g., benzoyltrifluoroacetone) can alter the infinite chains of metal–metal interactions, significantly impacting the solid-state electronic and piezoresistive properties of the resulting molecular semiconductors 4.

Part 2: Quantitative Yield Comparison

To justify the shift away from direct carbonylation, review the quantitative performance of the three primary synthesis routes below. The COD-intermediate pathway provides the highest stoichiometric efficiency.

Synthesis RouteIsolated IntermediateReaction TimeTypical YieldProduct Purity
Direct Carbonylation None (Direct from IrCl₃)> 24 h< 50%Low (Carbon impurities)
COT Pathway [Ir(COT)₂(μ-Cl)]₂12 h50% – 59%Moderate
COD Pathway (Optimized) [Ir(COD)(μ-Cl)]₂< 6 h86% – 95% > 99%

Part 3: Verified Experimental Protocol (COD Pathway)

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the specific validation checkpoints are met.

Phase 1: Synthesis of the [Ir(COD)(μ-Cl)]₂ Intermediate
  • Preparation: Combine IrCl₃·3H₂O (2.0 g, 2.84 mmol) with 1,5-cyclooctadiene (COD) in a thoroughly degassed solvent mixture of ethanol and secondary water.

  • Reaction: Reflux the mixture under a continuous argon atmosphere for 18 hours.

  • Isolation: Cool the flask to room temperature. Filter the resulting precipitate and wash sequentially with cold ethanol.

  • Validation Checkpoint: Dry under vacuum for 5 hours. You must obtain a distinct yellow solid ([Ir(COD)(μ-Cl)]₂). Yield should be approximately 95% 1.

Phase 2: Reductive Carbonylation and Ligand Exchange
  • Solvent Setup: Transfer the [Ir(COD)(μ-Cl)]₂ dimer (1.0 g, 1.49 mmol) into a 250 mL Schlenk flask containing 150 mL of anhydrous, degassed tetrahydrofuran (THF).

  • Carbonylation: Sparge the solution with high-purity Carbon Monoxide (CO) gas for exactly 3 minutes.

    • Validation Checkpoint: The solution must transition from yellow to a deep blue-black color, confirming carbonyl coordination 1.

  • Ligand Addition: Immediately under an argon counter-flow, rapidly add NaHCO₃ (10 g, 119 mmol) and acetylacetone (Hacac) (1.5 mL).

  • Completion: Stir the mixture at room temperature until the reaction is complete, then filter the solids and evaporate the solvent to isolate the crude product.

Phase 3: High-Purity Sublimation
  • Apparatus Setup: Transfer the crude bronze/yellow solid to a zone sublimation apparatus.

  • Thermal Purification: Perform zone sublimation strictly at 100 °C under a high vacuum (5 × 10⁻² Torr). Do not exceed 120 °C to prevent thermal decomposition [[3]]().

  • Collection: Collect the purified Ir(acac)(CO)₂ crystals (Expected yield: >85%).

Part 4: Process Visualizations

SynthesisWorkflow A Step 1: Precursor IrCl3·3H2O + COD B Step 2: Dimerization [Ir(COD)(μ-Cl)]2 (Yellow Solid) A->B Reflux in EtOH/H2O C Step 3: Carbonylation CO Sparging in THF (Blue-Black Solution) B->C CO gas (3 mins) D Step 4: Ligand Exchange Add NaHCO3 + Hacac under Argon C->D Fast addition E Step 5: Purification Ir(acac)(CO)2 (Sublimation at 100°C) D->E Vacuum (5x10^-2 Torr)

Workflow for the high-yield synthesis of Ir(acac)(CO)2 via the [Ir(COD)(μ-Cl)]2 intermediate.

TroubleshootingLogic Start Yield < 85% or Impure Product Q1 Did solution turn blue-black during CO sparging? Start->Q1 A1_No Action: Increase CO flow, degas THF thoroughly. Q1->A1_No No Q2 Was Hacac/NaHCO3 added under strict Ar atmosphere? Q1->Q2 Yes A2_No Action: Exclude O2 to prevent complex oxidation. Q2->A2_No No Q3 Sublimation Temp > 120°C? Q2->Q3 Yes A3_Yes Action: Lower to 100°C to prevent thermal decomposition. Q3->A3_Yes Yes Success Optimal Ir(acac)(CO)2 Yield Q3->Success No

Troubleshooting logic tree for identifying and resolving yield losses in Ir(acac)(CO)2 synthesis.

References

  • Method for preparing dicarbonyl iridium acetylacetonate (I) . Patsnap / CN104230999A. 1

  • Application of Biocompatible Noble Metal Film Materials to Medical Implants: TiNi Surface Modification . MDPI.3

  • Tuning the optical bandgap and piezoresistance in iridium-based molecular semiconductors through ligand modification . RSC Publishing. 4

Sources

Technical Support Center: Solvent Optimization for the Recrystallization of Dicarbonylacetylacetonato Iridium(I)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the solvent optimization and recrystallization of dicarbonylacetylacetonato iridium(I), also known by its IUPAC name (acetylacetonato)dicarbonyliridium(I) and CAS number 14023-80-4.[1][2][3] This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into obtaining high-purity crystalline material. This guide moves beyond simple step-by-step instructions to explain the underlying scientific principles, enabling you to troubleshoot and adapt the protocols to your specific experimental needs.

Compound Characteristics and Handling

Dicarbonylacetylacetonato iridium(I) is a copper-brown crystalline powder.[4][5] It is an air-sensitive organometallic complex and should be handled and stored under an inert atmosphere (e.g., argon or nitrogen) at cool temperatures (2-8°C) to prevent degradation.[5][6] Its thermal stability is a key consideration during recrystallization, as excessive heat can lead to decomposition.[7]

The Science of Solvent Selection for Recrystallization

The cornerstone of successful recrystallization is the selection of an appropriate solvent or solvent system. The ideal solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. This differential solubility is what drives the crystallization process upon cooling.

Key Principles
  • "Like Dissolves Like": This principle suggests that compounds with similar polarities will be soluble in one another. Dicarbonylacetylacetonato iridium(I) is a relatively non-polar organometallic complex, which guides our initial solvent choices.

  • Solvent Polarity: The polarity of the solvent plays a crucial role. A solvent that is too polar may not dissolve the compound effectively, while a solvent that is too non-polar may dissolve it too well, even at low temperatures, leading to poor recovery.

  • Boiling Point: The solvent's boiling point should be high enough to allow for a significant temperature difference for cooling but not so high that it risks thermal decomposition of the iridium complex.

Recommended Solvent Systems

Based on available data and the properties of analogous compounds, a solvent/anti-solvent system is highly effective for the recrystallization of dicarbonylacetylacetonato iridium(I).

  • Good Solvents: Ethereal and chlorinated solvents are often good choices for dissolving organometallic complexes.

    • Tetrahydrofuran (THF): A patent describing the synthesis of this compound indicates its solubility in THF, making it an excellent starting point.

    • Dichloromethane (DCM): A common solvent for many organometallic compounds.

    • Toluene: Another potential solvent, offering a higher boiling point than THF or DCM.

  • Anti-Solvents (Poor Solvents): Aliphatic hydrocarbons are typically poor solvents for this type of complex and can be used to induce precipitation.

    • Hexane/Heptane: A patent for the analogous rhodium complex specifies recrystallization from hexane, suggesting it is a very effective anti-solvent.[8]

    • Pentane: A lower boiling point alternative to hexane.

  • Washing Solvents:

    • Water: The synthesis patent mentions washing the crude product with water, indicating the compound's insolubility in aqueous media.[9] This is useful for removing any water-soluble impurities.

Solvent Property Comparison Table
SolventBoiling Point (°C)Polarity (Relative)Dielectric ConstantRole in Recrystallization
Tetrahydrofuran (THF)66Moderately Polar7.5Good Solvent: Dissolves the compound at elevated temperatures.
Dichloromethane (DCM)39.6Moderately Polar9.1Good Solvent: Lower boiling point, useful for gentle heating.
Toluene110.6Non-Polar2.4Good Solvent: Higher boiling point for a wider temperature gradient.
Hexane69Non-Polar1.9Anti-Solvent: Induces crystallization when added to a solution of the compound.
Heptane98.4Non-Polar1.9Anti-Solvent: Similar to hexane with a higher boiling point.
Water100Highly Polar80.1Washing Solvent: For removing polar, water-soluble impurities.

Experimental Workflow and Protocols

This section provides a detailed, step-by-step methodology for the recrystallization of dicarbonylacetylacetonato iridium(I). All procedures should be performed using standard Schlenk line or glovebox techniques under an inert atmosphere.

Solvent Selection and Optimization Workflow

A Start: Crude dicarbonylacetyl- acetonato iridium(I) B Select a 'Good' Solvent (e.g., THF, DCM, Toluene) A->B C Small-Scale Solubility Test: Dissolve a small amount in the 'good' solvent with gentle warming. B->C D Does it dissolve completely? C->D E Select an 'Anti-Solvent' (e.g., Hexane, Heptane) D->E Yes I Try a different 'good' solvent. D->I No F Add anti-solvent dropwise at room temperature. E->F G Does a precipitate form? F->G H Proceed to full-scale recrystallization. G->H Yes J Try a different 'anti-solvent' or consider slow evaporation. G->J No I->C J->F

Caption: Solvent selection workflow for recrystallization.

Detailed Recrystallization Protocol
  • Dissolution: In an appropriately sized Schlenk flask, add the crude dicarbonylacetylacetonato iridium(I). Add a minimal amount of a "good" solvent (e.g., THF) to just cover the solid.

  • Gentle Heating: While stirring, gently warm the flask in a water bath to a temperature well below the boiling point of the solvent (e.g., 40-50°C for THF). Add the "good" solvent dropwise until the solid is completely dissolved. Avoid adding excess solvent, as this will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a cannula fitted with a filter frit into a clean, pre-warmed Schlenk flask. This step should be done quickly to prevent premature crystallization.

  • Inducing Crystallization: Allow the solution to cool to room temperature. Slowly add an "anti-solvent" (e.g., hexane) dropwise while gently swirling the flask. Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation.

  • Crystal Growth: Stopper the flask and allow it to stand undisturbed at room temperature for several hours. For improved yield, subsequently store the flask in a refrigerator (2-8°C) or freezer (-20°C) overnight. Slower cooling generally leads to larger, higher-purity crystals.

  • Isolation of Crystals: Once crystallization is complete, carefully remove the supernatant (mother liquor) via cannula.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities. Repeat this washing step once or twice.

  • Drying: Dry the purified crystals under high vacuum for several hours to remove any residual solvent.

  • Characterization: Confirm the purity of the recrystallized product using appropriate analytical techniques (e.g., NMR, IR, elemental analysis).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of dicarbonylacetylacetonato iridium(I) and provides actionable solutions.

Troubleshooting Common Problems

Q1: No crystals form upon cooling and addition of anti-solvent.

  • Cause A: Supersaturation. The solution may be supersaturated.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches provide nucleation sites. Alternatively, add a "seed crystal" from a previous successful recrystallization.

  • Cause B: Too much "good" solvent was used. This keeps the compound fully dissolved even at low temperatures.

    • Solution: Slowly remove some of the "good" solvent under vacuum until turbidity is observed. Then, proceed with cooling.

  • Cause C: The compound is highly soluble in the chosen anti-solvent.

    • Solution: Select a more non-polar anti-solvent. For example, if hexane is not effective, try pentane.

Q2: The product "oils out" instead of forming crystals.

  • Cause A: The solution is too concentrated, or cooling is too rapid. This causes the compound to come out of solution as a liquid rather than forming an ordered crystal lattice.

    • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount more of the "good" solvent and allow the solution to cool much more slowly. Consider insulating the flask to slow the cooling rate.

  • Cause B: The presence of impurities. Impurities can disrupt the crystal lattice formation.

    • Solution: Ensure the crude material is as pure as possible before recrystallization. An initial wash with an appropriate solvent might be necessary.

Q3: The recrystallization yield is very low.

  • Cause A: Too much "good" solvent was used. This results in a significant amount of the product remaining in the mother liquor.

    • Solution: Use the minimum amount of hot solvent necessary for complete dissolution.

  • Cause B: The crystals were washed with a solvent in which they have some solubility.

    • Solution: Ensure the washing solvent is ice-cold and that the compound has very low solubility in it. Use minimal amounts for washing.

  • Cause C: Premature crystallization during hot filtration.

    • Solution: Ensure the filtration apparatus and receiving flask are pre-warmed. Perform the filtration as quickly as possible.

Q4: The recrystallized product is still impure.

  • Cause A: The chosen solvent system does not effectively separate the impurity.

    • Solution: The impurity may have similar solubility characteristics to the product. Experiment with a different solvent/anti-solvent combination.

  • Cause B: The impurity co-crystallized with the product.

    • Solution: This can happen if the impurity is isomorphous with the product or if the cooling was too rapid. A second recrystallization, perhaps with a different solvent system and slower cooling, may be necessary.

Frequently Asked Questions (FAQs)

Q: What is the IUPAC name for dicarbonylacetylacetonato iridium(I)? A: The IUPAC name is (acetylacetonato)dicarbonyliridium(I).[2]

Q: Is dicarbonylacetylacetonato iridium(I) air-sensitive? A: Yes, it is an air-sensitive compound and should be handled under an inert atmosphere.[6]

Q: What is a good starting solvent system for recrystallization? A: A combination of tetrahydrofuran (THF) as the "good" solvent and hexane as the "anti-solvent" is a highly recommended starting point based on available literature.

Q: How can I improve the size of my crystals? A: Slower crystal growth generally leads to larger crystals. After inducing initial crystallization, allow the solution to cool to room temperature very slowly before transferring it to a colder environment. Minimizing agitation during the growth phase is also beneficial.

Q: My compound seems to be decomposing during the recrystallization process. What can I do? A: Dicarbonylacetylacetonato iridium(I) can be thermally sensitive.[7] Avoid excessive heating during the dissolution step. Use a water bath for gentle and controlled heating, and do not exceed the boiling point of the solvent. If decomposition is still observed, consider performing the dissolution at a lower temperature, even if it requires more solvent.

Conclusion

The successful recrystallization of dicarbonylacetylacetonato iridium(I) is a critical step in obtaining high-purity material for research and development. By understanding the principles of solvent selection, carefully controlling experimental parameters, and systematically troubleshooting common issues, researchers can consistently achieve excellent results. This guide provides the foundational knowledge and practical protocols to navigate the nuances of this purification technique.

References

  • CN103709201B - A kind of preparation method of rhodium dicarbonyl acetylacetonate and the method for olefin hydroformylation - Google P
  • Crystal structure of (acetylacetonato) (dicarbonyl)iridium(I) | Request PDF - ResearchGate. [Link]

  • Ir(acac)(COD) | C13H19IrO2- | CID 13107346 - PubChem. [Link]

  • CN104230999A - Method for preparing dicarbonyl iridium acetylacetonate (I)
  • Dicarbonyl(acetylacetonato)rhodium(I) - Wikipedia. [Link]

  • Solubility Measurement and the Correlation of 1-Naphthaleneacetic Acid in Pure and Methanol + Water Binary Solvents from T = (278.25 to 323.55) K - ResearchGate. [Link]

  • 14023-80-4 | (Acetylacetonato)dicarbonyliridium(I), Ir 54.8% | Ir(CO)2(acac). [Link]

  • Metal acetylacetonates - Wikipedia. [Link]

  • Iridium Acetylacetonate | AMERICAN ELEMENTS ®. [Link]

  • Dicarbonyl(acetylacetonato)Iridium(I) - Rhodium Master. [Link]

  • Polarity of Solvents. [Link]

Sources

Technical Support Center: Minimizing Carbon Contamination in CVD Films Grown from Dicarbonylacetylacetonato Iridium(I)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers and scientists working with dicarbonylacetylacetonato iridium(I), [Ir(acac)(CO)₂], for Chemical Vapor Deposition (CVD) of iridium thin films. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions to help you minimize carbon contamination and achieve high-purity iridium films in your experiments.

Introduction: The Challenge of Carbon Contamination

Dicarbonylacetylacetonato iridium(I) is a valuable precursor for MOCVD due to its relatively low sublimation and decomposition temperatures, which makes it less likely to cause carbon co-deposition compared to some other precursors.[1] However, the organic ligands, acetylacetonate (acac) and carbonyl (CO), can be sources of carbon impurities in the deposited iridium films if the process is not carefully controlled.[2][3][4] Understanding the decomposition pathways of the precursor and the influence of various CVD parameters is crucial for minimizing this contamination.

This guide will walk you through common issues, their underlying causes, and proven strategies to mitigate them, ensuring the integrity and desired properties of your iridium films.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your CVD process, providing probable causes and actionable solutions.

Issue 1: High Carbon Content Detected in the Iridium Film

You've deposited an iridium film using [Ir(acac)(CO)₂], but post-deposition analysis (e.g., XPS, AES) reveals a significant carbon concentration.

Probable Causes & Solutions:

  • Incomplete Precursor Decomposition: The organic ligands may not be fully desorbing or decomposing into volatile byproducts, leading to their incorporation into the growing film.

    • Solution: Increase the substrate temperature. A higher temperature provides more energy for the complete dissociation of the Ir-C and C-O bonds in the precursor ligands. However, be mindful that excessively high temperatures can also sometimes lead to different carbon incorporation pathways.[5] A systematic variation of the deposition temperature is recommended to find the optimal window for your specific reactor configuration.

  • Incorrect Carrier/Reactive Gas Flow: The gas environment plays a critical role in the removal of organic fragments.

    • Solution 1: Introduce a Co-reactant Gas. The use of a co-reagent like hydrogen (H₂) or oxygen (O₂) is often necessary to improve the purity of the grown film.[4]

      • Hydrogen (H₂): Hydrogen can facilitate the removal of carbon-containing species through the formation of volatile hydrocarbons (e.g., methane). It has been shown to reasonably decrease the level of carbon impurity in films prepared from iridium acetylacetonate precursors.[3]

      • Oxygen (O₂): A small, controlled amount of oxygen can effectively oxidize the organic ligands to volatile CO and CO₂, which are then pumped out of the system. Oxygen can also significantly enhance the growth rate.[6] However, an excess of O₂ can lead to the co-deposition of iridium oxide (IrO₂).[6] Careful optimization of the O₂ partial pressure is essential.

    • Solution 2: Optimize Carrier Gas Flow Rate. The flow rate of your inert carrier gas (e.g., Ar, N₂) affects the residence time of the precursor and its byproducts in the reaction zone. A higher flow rate can help to more effectively remove desorbed ligands before they have a chance to incorporate into the film.

  • Precursor Instability: The [Ir(acac)(CO)₂] precursor itself might be decomposing in the delivery lines or vaporizer before reaching the substrate, leading to the transport of carbon-heavy fragments.

    • Solution: Ensure your precursor delivery system is uniformly heated to a temperature that is high enough to ensure sufficient vapor pressure but well below the decomposition temperature of the precursor. The sublimation temperature for similar iridium precursors like Ir(acac)₃ is in the range of 453-473 K (180-200 °C).[2][7] Monitor the temperature of all delivery lines up to the showerhead.

Experimental Workflow for Optimizing Purity:

Here is a systematic approach to troubleshoot and optimize your process for high-purity iridium films:

G cluster_start Start: High Carbon Film cluster_process Process Parameter Optimization cluster_analysis Analysis & Iteration cluster_end Goal start Analyze Film (XPS/AES) temp Vary Substrate Temperature start->temp Step 1 gas Introduce/Vary Co-reactant (H₂/O₂) temp->gas Step 2 flow Optimize Carrier Gas Flow gas->flow Step 3 precursor_temp Check Precursor Delivery Temperature flow->precursor_temp Step 4 analyze_again Re-analyze Film Purity precursor_temp->analyze_again compare Compare with Baseline analyze_again->compare iterate Iterate or Proceed compare->iterate iterate->temp Refine Parameters end_node High-Purity Iridium Film iterate->end_node Achieved

Caption: A systematic workflow for troubleshooting carbon contamination.

Issue 2: Poor Film Adhesion or Morphology

The deposited iridium film is flaky, has poor adhesion to the substrate, or exhibits a porous microstructure.

Probable Causes & Solutions:

  • Substrate Surface Contamination: Organic residues or native oxides on the substrate can interfere with the nucleation and growth of the iridium film, leading to poor adhesion.

    • Solution: Implement a thorough substrate cleaning procedure before loading into the CVD chamber. This may involve a sequence of solvent cleaning (e.g., acetone, isopropanol), followed by an in-situ pre-treatment such as a plasma clean or a high-temperature anneal in a controlled atmosphere to remove any remaining contaminants.

  • Incorrect Deposition Temperature: The substrate temperature influences not only purity but also the crystallinity and morphology of the film.

    • Solution: If the temperature is too low, the film may be amorphous and have poor adhesion. If it's too high, it can lead to rough, columnar growth. A systematic study of the effect of deposition temperature on film morphology (e.g., using SEM) is recommended to identify the optimal temperature for dense, well-adhered films.

  • High Carbon Content: As discussed in Issue 1, high levels of carbon incorporation can disrupt the crystalline structure of the iridium film, leading to a porous and less dense morphology.[2]

    • Solution: Address the carbon contamination issue using the steps outlined in the previous section. Reducing carbon content will generally lead to denser and more stable films.

Logical Flow for Diagnosing Adhesion/Morphology Issues:

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Poor Adhesion/Morphology substrate Substrate Contamination? start->substrate temp Incorrect Temperature? start->temp carbon High Carbon Content? start->carbon clean Improve Substrate Cleaning substrate->clean Yes optimize_temp Optimize Deposition Temperature temp->optimize_temp Yes reduce_carbon Implement Carbon Reduction Strategies carbon->reduce_carbon Yes clean->start Re-evaluate optimize_temp->start Re-evaluate reduce_carbon->start Re-evaluate

Caption: A diagnostic flowchart for adhesion and morphology problems.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for the [Ir(acac)(CO)₂] precursor vaporizer?

A1: The ideal vaporizer temperature is a balance between achieving sufficient vapor pressure for a stable deposition rate and avoiding premature decomposition of the precursor. While specific data for [Ir(acac)(CO)₂] can vary, a good starting point is to look at similar iridium precursors. For example, Ir(acac)₃ sublimes without significant decomposition between 453–473 K (180–200 °C).[2][7] It is recommended to perform a thermogravimetric analysis (TGA) on your specific precursor batch to determine its sublimation and decomposition temperatures accurately. The vaporizer should be kept at a temperature that provides a stable vapor pressure well below the onset of decomposition.

Q2: How do I choose between hydrogen and oxygen as a co-reactant?

A2: The choice depends on your specific process requirements and substrate compatibility.

Co-reactantAdvantagesDisadvantages
Hydrogen (H₂) - Effective at removing carbon through hydrogenation.[3]- Reduces the risk of oxidizing the substrate or the growing film.- May require higher deposition temperatures to be effective.- Can sometimes lead to hydrogen embrittlement in certain substrates.
Oxygen (O₂) - Highly effective at removing carbon via oxidation to CO/CO₂.[6]- Can significantly increase the deposition rate.[6]- Risk of forming iridium oxide (IrO₂) if the partial pressure is too high.[6]- Can oxidize the substrate, which may be undesirable for some applications.

Recommendation: Start with a low partial pressure of your chosen co-reactant and systematically increase it while monitoring the film purity and composition. For many applications, a small amount of oxygen is very effective, but for oxygen-sensitive substrates, hydrogen is the preferred choice.

Q3: Can I perform a post-deposition anneal to remove carbon?

A3: Yes, post-deposition annealing can be an effective method to reduce carbon impurities.[8][9] Annealing in a controlled atmosphere, such as a vacuum or a dilute oxygen environment, can help to drive out incorporated carbon. The effectiveness of this approach depends on the nature of the carbon impurities (e.g., amorphous vs. graphitic) and the thickness and density of your film. For some materials, laser irradiation in ambient air has also been shown to be effective in removing carbon precipitates.[8][9]

Q4: What analytical techniques are best for quantifying carbon contamination?

A4: A combination of surface-sensitive and bulk-sensitive techniques is ideal for a comprehensive analysis.

  • X-ray Photoelectron Spectroscopy (XPS): Excellent for quantifying the elemental composition and chemical states of elements on the film's surface (top few nanometers). It can distinguish between different carbon species (e.g., adventitious carbon, carbide, graphitic carbon).

  • Auger Electron Spectroscopy (AES): Provides high spatial resolution elemental mapping of the surface. Depth profiling by sputtering can reveal the distribution of carbon throughout the film's thickness.

  • Secondary Ion Mass Spectrometry (SIMS): A highly sensitive technique for depth profiling of trace impurities, including carbon.

  • Raman Spectroscopy: Useful for identifying the nature of carbonaceous species, such as disordered or graphitic carbon, within the film.[8][9]

References

  • Carbon impurities in oxide thin films: The effect of annealing and laser irradiation | Request PDF - ResearchGate. Available at: [Link]

  • Crystal structure of (acetylacetonato) (dicarbonyl)iridium(I) | Request PDF - ResearchGate. Available at: [Link]

  • Carbon impurities in oxide thin films: The effect of annealing and laser irradiation. Available at: [Link]

  • Surface Analysis and Thin Film Characterization of Materials - HORIBA. Available at: [Link]

  • Carbon-Impurity Affected Depth Elemental Distribution in Solution-Processed Inorganic Thin Films for Solar Cell Application - PubMed. Available at: [Link]

  • Chemical Vapor Deposition of Iridium, Platinum, Rhodium and Palladium. Available at: [Link]

  • Organometallic approach to the synthesis and surface reactivity of noble metal nanoparticles - Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • New Precursors for Chemical Vapor Deposition of Iridium | Chemistry of Materials. Available at: [Link]

  • Carbon Impurity Entrapping and Charge Localization within TiO2 Nanoparticle Films | The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]

  • High-performance iridium thin films for water splitting by CVD using new Ir(I) precursors - ChemRxiv. Available at: [Link]

  • CVD operating conditions for iridium. | Download Table - ResearchGate. Available at: [Link]

  • CN104230999A - Method for preparing dicarbonyl iridium acetylacetonate (I) - Google Patents.
  • Chemical vapour deposition of Ir-based coatings: chemistry, processes and applications - Sheffield Hallam University Research Archive. Available at: [Link]

  • (PDF) Synthesis and Thermal Decomposition Mechanism Study of a Novel Iridium Precursor. Available at: [Link]

  • Chemical Vapor Deposition (CVD) of Iridium and Platinum Films and Gas-Phase Chemical Etching of Iridium Thin Films - ResearchGate. Available at: [Link]

  • Volatile Iridium and Platinum MOCVD Precursors: Chemistry, Thermal Properties, Materials and Prospects for Their Application in Medicine - MDPI. Available at: [Link]

  • Mechanism Insights into the Iridium(III)- and B(C6F5)3-Catalyzed Reduction of CO2 to the Formaldehyde Level with Tertiary Silanes - PMC. Available at: [Link]

  • Surface Organometallic Chemistry in the Chemical Vapor Deposition of Aluminum Films Using Triisobutylaluminum: β-Hydride and β-Alkyl Elimination Reactions of Surface Alkyl Intermediates - Illinois Experts. Available at: [Link]

  • Chemical Vapor Deposition of Iridium, Platinum, Rhodium and Palladium - J-Stage. Available at: [Link]

  • Charged Particle-Induced Surface Reactions of Organometallic Complexes as a Guide to Precursor Design for Electron- and Ion-Induced Deposition of Nanostructures | Request PDF - ResearchGate. Available at: [Link]

  • Initial stages of oxidation at noble metal surfaces: The cases of Ag and Cu. Available at: [Link]

  • BJNANO - Ion-induced surface reactions and deposition from Pt(CO)2Cl2 and Pt(CO)2Br2 - Beilstein Journals. Available at: [Link]

  • Iridium-Catalyzed Highly Selective 1,4-Reduction of α,β-Unsaturated Carbonyl Compounds. Available at: [Link]

  • Chemical Vapor Deposition of Iridium, Platinum, Rhodium and Palladium - ResearchGate. Available at: [Link]

  • Operando study of iridium acetylacetonate decomposition on amorphous silica–alumina for bifunctional catalyst preparation - RSC Publishing. Available at: [Link]

  • (PDF) Iridium CVD using di-µ-Chloro-tetrakis(trifluorophosphine)- diiridium (I) Precursor, in-situ generated from Chlorotetrakis(trifluorophosphine)iridium - ResearchGate. Available at: [Link]

  • Redox mediated enhancement and quenching of co-reactant electrochemiluminescence by iridium(III) complexes - IRIS - Unibo. Available at: [Link]

  • Tuning Iridium Photocatalysts and Light Irradiation for Enhanced CO2 Reduction | ACS Catalysis - ACS Publications. Available at: [Link]

  • No Matter What Energy Input: Tetradentate PNNP-Ligated Iridium Complexes for CO2 Reduction - PubMed. Available at: [Link]

Sources

Addressing moisture sensitivity and storage stability of dicarbonylacetylacetonato iridium(I)

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Dicarbonylacetylacetonato Iridium(I)

Welcome to the dedicated technical support guide for Dicarbonylacetylacetonato Iridium(I), often abbreviated as Ir(CO)₂(acac). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile yet sensitive organometallic compound. Given its reactivity, particularly its sensitivity to atmospheric conditions, proper handling and storage are paramount to ensure experimental success and reproducibility. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the most common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

This section provides rapid answers to foundational questions about Ir(CO)₂(acac).

Q1: What is Dicarbonylacetylacetonato Iridium(I) and what are its primary applications?

Dicarbonylacetylacetonato Iridium(I) is an organometallic complex featuring a central Iridium(I) atom coordinated to two carbonyl (CO) ligands and one acetylacetonate (acac) ligand. It is a crystalline powder, typically appearing as a brown-beige or yellow solid. Its primary utility is as a catalyst or precursor in various organic syntheses, including the synthesis of iridium heterocycles, metal carbonyl clusters, and in studies involving oxidative addition reactions.[1]

Q2: Why is this compound considered sensitive to moisture and air?

The sensitivity of Ir(CO)₂(acac) stems from the electron-rich, low-valent Iridium(I) center.

  • Air-Sensitivity: The Ir(I) center is susceptible to oxidation by atmospheric oxygen, which can convert it to the more stable Ir(III) state, rendering the catalyst inactive for its intended purpose.

  • Moisture-Sensitivity: The acetylacetonate (acac) ligand is vulnerable to hydrolysis in the presence of water. This reaction can break the Ir-acac bond, leading to decomposition of the complex. Many organometallic compounds are sensitive to air and moisture for these reasons.[2][3]

Q3: What are the visual signs of compound degradation?

A fresh, high-purity sample of Ir(CO)₂(acac) should be a uniform crystalline powder. The most common signs of degradation are:

  • Color Change: A noticeable shift from its characteristic yellow or beige color to darker shades, such as dark brown or green, often indicates oxidation or decomposition.

  • Change in Texture: The appearance of clumps or a "wet" look suggests moisture absorption.

  • Poor Solubility: Degraded products are often insoluble in solvents where the pure compound is typically soluble, leading to suspensions or visible particulates.

Q4: What is the recommended shelf-life under ideal conditions?

While a specific shelf-life is not universally defined and depends on purity and storage integrity, when stored correctly under a dry, inert atmosphere at the recommended temperature, the compound should remain stable for years. However, it is best practice to re-qualify any air-sensitive reagent that has been stored for an extended period or if the container seal has been compromised.

Troubleshooting Guide: Addressing Experimental Issues

This section tackles specific problems you might encounter during your experiments and links them back to the stability and handling of the Ir(CO)₂(acac) reagent.

Q2.1: My reaction yield is significantly lower than expected. Could the Ir(CO)₂(acac) be the problem?

Yes, this is a classic symptom of a degraded catalyst. Here’s a diagnostic workflow to pinpoint the issue:

Troubleshooting_Yield start Low Reaction Yield check_reagent Check Ir(CO)₂(acac) Visual Appearance start->check_reagent check_conditions Review Experimental Setup start->check_conditions discolored Is it discolored or clumped? check_reagent->discolored solvent_check Were solvents dry & deoxygenated? check_conditions->solvent_check degraded High Probability of Degradation. Use a fresh batch. discolored->degraded Yes not_degraded Visually Appears OK discolored->not_degraded No bad_solvent Solvent Contamination Is Likely Cause solvent_check->bad_solvent No good_solvent Solvents OK solvent_check->good_solvent Yes atmosphere_check Was an inert atmosphere maintained? bad_atmosphere Atmospheric Leak Is Likely Cause atmosphere_check->bad_atmosphere No good_atmosphere Setup OK. Re-evaluate other parameters. atmosphere_check->good_atmosphere Yes good_solvent->atmosphere_check

Caption: Troubleshooting workflow for low reaction yields.

  • Causality: A partially oxidized or hydrolyzed catalyst has a lower concentration of the active Ir(I) species. This directly translates to reduced catalytic activity and, consequently, lower product yield. Even small amounts of air or moisture introduced during handling can significantly impact the catalyst's performance.[4][5]

Q2.2: The color of my Ir(CO)₂(acac) solution changed immediately upon dissolving. What happened?

This is almost always an indication of a reaction with impurities in the solvent. A properly prepared solution in a dry, deoxygenated solvent should retain a color consistent with the solid (e.g., light yellow).

  • Cause A: Wet Solvent: Moisture in the solvent will hydrolyze the acac ligand.

  • Cause B: Oxygenated Solvent: Dissolved oxygen will oxidize the Ir(I) center.

  • Solution: Ensure your solvents are rigorously dried and deoxygenated before use. Standard procedures involve distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethers) or passing the solvent through a column of activated alumina (solvent purification system). Always store dried solvents over molecular sieves under an inert atmosphere.[2]

Q2.3: I see insoluble black/dark brown particles in my reaction mixture after adding the iridium complex. Is this normal?

No, this is not normal. The formation of insoluble, dark-colored materials is a strong indicator of gross decomposition. These particles are likely iridium oxides or metallic iridium (Iridium black), which form when the complex completely degrades. This suggests a severe failure in maintaining an inert atmosphere, potentially from a significant leak in your glassware or improper transfer technique.[3]

Protocols for Optimal Storage and Handling

Adherence to strict air-sensitive protocols is non-negotiable for success with this compound.[6]

Protocol 3.1: Long-Term Storage
  • Primary Container: Keep the Ir(CO)₂(acac) in its original, unopened manufacturer's vial. These are typically sealed under argon or nitrogen.

  • Secondary Containment: Place the primary container inside a larger, sealable container (e.g., a glass desiccator or a sealed plastic box).

  • Atmosphere: The secondary container should be located inside a controlled-atmosphere environment, such as a nitrogen-filled glovebox or a desiccator cabinet purged with an inert gas.

  • Temperature: Store at the recommended temperature, typically in a cool, dry place. While some data sheets may state ambient temperature is acceptable, refrigeration (2-8 °C) is often a prudent measure to slow any potential decomposition pathways.[1]

  • Light: Protect the compound from light by storing it in an opaque secondary container or in a dark cabinet. Some organometallic compounds can be light-sensitive.[7]

Protocol 3.2: Handling and Weighing the Compound

The ideal method for handling Ir(CO)₂(acac) is inside an inert atmosphere glovebox. If a glovebox is unavailable, Schlenk line techniques are a viable alternative.[4][5]

Handling_Workflow cluster_glovebox Glovebox Workflow (Preferred) cluster_schlenk Schlenk Line Workflow (Alternative) gb_start Transfer Reagent into Glovebox gb_weigh Weigh desired amount onto creased weighing paper or into a vial gb_start->gb_weigh gb_transfer Add solid to flask inside the glovebox gb_weigh->gb_transfer gb_seal Seal primary reaction flask with a septum gb_remove Remove sealed flask from glovebox gb_seal->gb_remove gb_transfer->gb_seal sch_start Connect empty flask to Schlenk line sch_purge Purge flask with Inert Gas (3x cycles) sch_start->sch_purge sch_weigh Briefly remove septum, quickly add reagent against positive gas flow sch_purge->sch_weigh sch_repurge Immediately re-seal and purge the headspace sch_weigh->sch_repurge

Caption: Comparison of Glovebox and Schlenk line handling workflows.

Causality: The fundamental principle of both techniques is to prevent atmospheric gases (O₂ and H₂O) from coming into contact with the sensitive compound.[3] The glovebox provides a continuously inert environment, minimizing risk. The Schlenk line technique relies on maintaining a positive pressure of inert gas to create a protective "curtain" against the atmosphere during brief transfers.

Protocol 3.3: Preparing Stock Solutions
  • Glassware Preparation: All glassware (flasks, syringes, needles) must be oven-dried (e.g., at 120°C overnight) and allowed to cool to room temperature under a stream of inert gas or in a desiccator.[3]

  • Solvent Preparation: Use a freshly dried and deoxygenated solvent.

  • Transfer:

    • In a glovebox, directly add the weighed solid to a flask, seal it, and then add the solvent via syringe.

    • Using a Schlenk line, add the solvent to the purged flask via a cannula or syringe. Then, add the solid as described in Protocol 3.2.

  • Storage: Store the stock solution in a sealed flask with a PTFE-lined cap, wrapped in parafilm, under an inert atmosphere, and protected from light. Refrigeration is recommended for longer-term storage.

Technical Summaries

Table 4.1: Storage Condition Comparison
ConditionIdeal (Best Practice)Acceptable (Short-Term)Unacceptable (High Risk)
Atmosphere Inert Gas (Argon/Nitrogen) in a sealed container inside a glovebox.Tightly sealed container, backfilled with inert gas after each use.Standard laboratory atmosphere (Air).
Temperature 2-8 °C (Refrigerated)Ambient (Cool, dark place)Elevated temperatures (>30°C) or near heat sources.
Moisture Inside a glovebox (<1 ppm H₂O) or a dry desiccator.Tightly sealed container.Open to the bench or in a humid environment.
Light Stored in the dark (opaque container or cabinet).Stored in an amber vial.Exposed to direct sunlight or strong laboratory light.

References

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons. (Conceptual basis for vacuum line techniques).
  • Elschenbroich, C. (2006). Organometallics. Wiley-VCH. (General remarks on handling air-sensitive organometallic compounds). [Referenced via search result[2]]

  • Macgregor, S. A., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 99(6), 2656–2660. [Link]

  • Scifinder. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Journal of Chemical Education. (General reference to the importance of proper technique). [Referenced via search result[4],[5]]

  • Cole-Parmer. (2006). Material Safety Data Sheet - Iron(II)acetylacetonate. (Analogous acetylacetonate compound safety information). [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Iron(III) acetylacetonate. (Analogous acetylacetonate compound safety information). [Link]

  • Rhodium Master. (n.d.). Technical data sheet: Dicarbonyl(acetylacetonato)Iridium(I). [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison of Dicarbonylacetylacetonato iridium(I) and Iridium(III) Acetylacetonate for Thin Film Deposition

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Precursor Selection for Iridium and Iridium Oxide Films

In the pursuit of high-quality iridium (Ir) and iridium oxide (IrO₂) thin films for applications ranging from protective coatings in aerospace to electrodes in microelectronics and catalysts in water splitting, the choice of the organometallic precursor is a critical determinant of the final film properties and the deposition process parameters.[1][2] This guide provides an in-depth comparison of two commonly employed iridium precursors: Dicarbonylacetylacetonato iridium(I) (Ir(acac)(CO)₂) and Iridium(III) acetylacetonate (Ir(acac)₃). We will delve into their fundamental chemical and physical properties, their behavior in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes, and the characteristics of the resulting films, supported by experimental data from the literature.

At a Glance: Key Differences and Selection Rationale

The primary distinction between these two precursors lies in the oxidation state of the central iridium atom and the nature of the coordinating ligands. Ir(acac)₃ is an octahedral Ir(III) complex with three bidentate acetylacetonate (acac) ligands, rendering it a thermally stable solid.[3] In contrast, Ir(acac)(CO)₂ is a square planar Ir(I) complex with one acac ligand and two carbonyl (CO) ligands. This structural difference leads to significant variations in volatility and thermal stability, which are pivotal in thin film deposition processes.

Generally, Ir(acac)(CO)₂ is favored for processes requiring lower deposition temperatures due to its higher volatility and lower thermal stability.[3] Conversely, Ir(acac)₃ is a workhorse precursor for a wide range of ALD and CVD applications, valued for its stability and the extensive body of research supporting its use.[1][4]

Precursor Properties: A Comparative Analysis

A successful deposition process hinges on the physical properties of the precursor, primarily its volatility and thermal stability. These characteristics dictate the precursor delivery to the substrate and the temperature window for controlled film growth.

PropertyDicarbonylacetylacetonato iridium(I) (Ir(acac)(CO)₂)Iridium(III) acetylacetonate (Ir(acac)₃)
Iridium Oxidation State +1+3
Molecular Structure Square planarOctahedral
Physical State Brown-beige crystalline powderOrange-yellow crystalline powder[1]
Volatility HigherLower[3]
Thermal Stability Lower; decomposition starts around 200°C[3]Higher; sublimes without significant decomposition at 180-200°C[4][5]
Melting Point < 145°C269-271°C

Table 1: Comparison of the physical and chemical properties of Ir(acac)(CO)₂ and Ir(acac)₃.

The higher volatility of Ir(acac)(CO)₂ is a direct consequence of its lower molecular weight and weaker intermolecular forces compared to the bulkier and more symmetric Ir(acac)₃.[3] This allows for efficient vapor transport at lower source temperatures, which can be advantageous in preventing premature decomposition in the delivery lines. However, its lower thermal stability necessitates careful control of the deposition temperature to avoid gas-phase reactions and ensure conformal film growth, particularly in ALD.

Caption: Molecular structures of the iridium precursors.

Thin Film Deposition Performance: A Head-to-Head Comparison

The choice of precursor directly impacts the deposition process and the resulting film's quality. Below is a comparative summary of their performance in MOCVD and ALD.

Deposition ParameterDicarbonylacetylacetonato iridium(I) (Ir(acac)(CO)₂)Iridium(III) acetylacetonate (Ir(acac)₃)
Typical Deposition Technique(s) MOCVD, Pulsed MOCVDMOCVD, ALD[4][6]
Typical Deposition Temperature 240 - 400°C[3]ALD: 165 - 380°C; MOCVD: >400°C[4][5][7]
Co-reactants O₂, H₂O₂, O₃, O₃/H₂[7][8]
Growth Rate Up to 25 nm/min (MOCVD)[3]ALD: ~0.1-0.5 Å/cycle; MOCVD: up to 6.94 nm/s[4][9]
Film Purity Can produce high-purity films, especially with H₂.[3] Carbon contamination can be a concern.Can produce high-purity films (<1 at.% C, O) with appropriate co-reactants.[4][7]
Film Resistivity Dependent on purity and morphology.As low as 9-12 µΩ·cm for metallic films.[7][10]
Film Morphology Granular structure, regardless of reaction medium (vacuum, H₂, or O₂).[11]Dense, homogeneous structures with O₂; granular with vacuum or H₂.[11]

Table 2: Comparison of thin film deposition performance.

Ir(acac)(CO)₂'s lower decomposition temperature allows for film deposition at reduced thermal budgets, which is crucial for temperature-sensitive substrates.[3] However, its tendency to form granular films irrespective of the reactive gas suggests that achieving dense, smooth layers may be more challenging.[11]

Ir(acac)₃, on the other hand, offers greater process flexibility. In ALD, the use of different co-reactants like oxygen, ozone, or a combination of ozone and hydrogen allows for fine-tuning of the deposition temperature and film properties.[7][8] For instance, the Ir(acac)₃ and ozone process can be used to deposit iridium oxide at temperatures as low as 195°C, while a subsequent hydrogen pulse can reduce it to metallic iridium.[8]

Caption: Generalized workflows for ALD and MOCVD.

Experimental Protocols: A Starting Point for Your Research

The following protocols are representative examples derived from the literature and should be optimized for your specific deposition system and substrate.

Protocol 1: Atomic Layer Deposition of Iridium Thin Films using Ir(acac)₃

This protocol is adapted from studies on the ALD of iridium films on various substrates.[5]

1. Pre-deposition Preparation:

  • Substrate: Silicon wafer with a native oxide layer.
  • In-situ cleaning: Ar plasma treatment to remove surface contaminants.

2. Deposition Parameters:

  • Precursor: Iridium(III) acetylacetonate (Ir(acac)₃).
  • Co-reactant: Molecular oxygen (O₂).
  • Substrate Temperature: 380°C.
  • Ir(acac)₃ Source Temperature: 200°C to achieve sufficient vapor pressure.
  • Delivery Lines Temperature: 230°C to prevent precursor condensation.
  • Carrier Gas: N₂ at 135 sccm for Ir(acac)₃ bubbling.

3. ALD Cycle:

  • Ir(acac)₃ pulse: 6 seconds.
  • N₂ purge: 60 seconds.
  • O₂ pulse: 2 seconds.
  • N₂ purge: 6 seconds.

4. Post-deposition:

  • Cool down the reactor under an inert gas flow.
  • Characterize the film for thickness, resistivity, purity, and morphology.

Causality behind Experimental Choices: The high substrate temperature (380°C) and the use of O₂ as a co-reactant are chosen to ensure complete combustion of the acetylacetonate ligands, leading to high-purity iridium films. The long purge time after the Ir(acac)₃ pulse is crucial to prevent CVD-like reactions and the formation of blisters in the film.[5]

Protocol 2: Pulsed MOCVD of Iridium Thin Films using Ir(acac)(CO)₂

This protocol is based on findings for lower temperature deposition of iridium films.[3]

1. Pre-deposition Preparation:

  • Substrate: Appropriate for the intended application (e.g., Si, quartz).
  • Substrate cleaning: Standard solvent cleaning followed by an in-situ plasma treatment if available.

2. Deposition Parameters:

  • Precursor: Dicarbonylacetylacetonato iridium(I) (Ir(acac)(CO)₂).
  • Co-reactant: Hydrogen (H₂).
  • Substrate Temperature: 240 - 300°C.
  • Ir(acac)(CO)₂ Source Temperature: Adjusted to achieve a stable vapor pressure.
  • Carrier Gas: Argon or Nitrogen.

3. Pulsed MOCVD Sequence:

  • A series of short pulses of the Ir(acac)(CO)₂ vapor into the reaction chamber, interspersed with purging steps. The exact timing will depend on the reactor geometry and pumping speed.
  • A continuous or pulsed flow of H₂ is introduced to facilitate the reduction of the precursor on the substrate surface.

4. Post-deposition:

  • Cool down the reactor under an inert atmosphere.
  • Analyze the film properties.

Causality behind Experimental Choices: The lower deposition temperature is enabled by the lower thermal stability of Ir(acac)(CO)₂.[3] The use of hydrogen as a co-reactant promotes the reduction of the Ir(I) precursor to metallic iridium and helps to remove carbon-containing byproducts, thus improving film purity.[3] Pulsed injection of the precursor aids in achieving better thickness control and conformality compared to continuous flow MOCVD.

Mechanistic Insights and Byproduct Considerations

The decomposition pathways of these precursors are fundamentally different and influence the incorporation of impurities.

Ir(acac)₃ Decomposition: In the presence of an oxidant like O₂ or O₃, the acetylacetonate ligands are combusted, ideally forming volatile byproducts such as CO₂ and H₂O.[8] Incomplete combustion can lead to carbon and oxygen incorporation into the film. The use of H₂ as a co-reactant can help to reduce residual oxygen and carbon species.

Ir(acac)(CO)₂ Decomposition: Quantum chemical modeling suggests that the thermal decomposition of Ir(acac)(CO)₂ on a substrate surface begins with the cleavage of the Ir-C bonds, releasing CO molecules.[3] In a vacuum or hydrogen atmosphere, the primary decomposition products are CO and acetylacetone (Hacac).[3] The presence of oxygen leads to the formation of CO₂ and H₂O.[3] The release of intact CO ligands can be beneficial for achieving high-purity films, as CO is a clean leaving group.

Caption: Logical flow from precursor choice to film properties.

Conclusion and Recommendations

The selection between Dicarbonylacetylacetonato iridium(I) and Iridium(III) acetylacetonate is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the application and the capabilities of the deposition system.

  • Choose Ir(acac)(CO)₂ when:

    • A lower deposition temperature is critical to avoid damage to thermally sensitive substrates.

    • MOCVD or pulsed MOCVD is the deposition method of choice.

    • A granular film morphology is acceptable or even desired for certain catalytic applications.

  • Choose Ir(acac)₃ when:

    • A well-established and versatile precursor is preferred.

    • Atomic layer deposition with its precise thickness control and conformality is required.

    • A dense and smooth film morphology is necessary.

    • A wider processing window and the ability to tune film properties through different co-reactants are advantageous.

For researchers and drug development professionals, where high-purity, conformal, and well-characterized thin films are often paramount, the extensive literature and process control offered by Ir(acac)₃ in ALD make it a robust and reliable choice. However, the potential for lower temperature deposition with Ir(acac)(CO)₂ should not be overlooked, especially as the demand for integrating functional coatings with a broader range of materials, including polymers and biological scaffolds, continues to grow.

References

  • Morozova, N. B., et al. (2021). Volatile Iridium and Platinum MOCVD Precursors: Chemistry, Thermal Properties, Materials and Prospects for Their Application in Medicine. Molecules, 26(2), 434. [Link]

  • Hämäläinen, J., et al. (2009). Atomic Layer Deposition of Iridium Thin Films by Consecutive Oxidation and Reduction Steps. Chemistry of Materials, 21(20), 4846-4851. [Link]

  • Aaltonen, T., et al. (2003). Atomic layer deposition of ruthenium, iridium and rhodium thin films. DR-NTU. [Link]

  • Knapas, K., & Ritala, M. (2011). In situ Reaction Mechanism Studies on Atomic Layer Deposition of Ir and IrO2 from Ir(acac)3. The Journal of Physical Chemistry C, 115(20), 10077-10083. [Link]

  • García, J. R. V., & Goto, T. (2003). Chemical Vapor Deposition of Iridium, Platinum, Rhodium and Palladium. Materials Transactions, 44(9), 1717-1728. [Link]

  • Morozova, N. B., et al. (2015). Preparation of thin films of platinum group metals by pulsed MOCVD. I. Deposition of Ir layers. Surface and Coatings Technology, 262, 115-121. [Link]

  • Morozova, N. B., et al. (2021). MOCVD of Noble Metal Film Materials for Medical Implants: Microstructure and Biocompatibility of Ir and Au/Ir Coatings on TiNi. Coatings, 11(6), 649. [Link]

  • Knapas, K., & Ritala, M. (2011). In situ Reaction Mechanism Studies on Atomic Layer Deposition of Ir and IrO2 from Ir(acac)3. The Journal of Physical Chemistry C, 115(20), 10077-10083. [Link]

  • Morozova, N. B., et al. (2018). DEPOSITION OF PtxIr(1–x) FILM STRUCTURES BY MOCVD FROM A COMBINATION OF PRECURSORS Me3Pt(acac)Py AND Ir(CO)2(acac). Inorganic Materials, 54(1), 36-42. [Link]

  • Samco Inc. (2025). What is Atomic Layer Deposition (ALD)?. [Link]

  • Lauer, F., et al. (2021). Influence of Substrate Materials on Nucleation and Properties of Iridium Thin Films Grown by ALD. Coatings, 11(2), 179. [Link]

  • Hayden, B. E., et al. (1998). A comparison of the chemistry of RhI(acac)(CO)2 and RhI(CO)2Cl adsorbed on TiO2: development of particulate Rh and oxidative disruption by CO. Surface Science, 402-404, 809-813. [Link]

  • Johansson, A., et al. (2016). Resistivity measurements of thin film iridium on silicon. Journal of Applied Physics, 119(16), 165303. [Link]

  • Hämäläinen, J., et al. (2016). Nucleation and Conformality of Iridium and Iridium Oxide Thin Films Grown by Atomic Layer Deposition. Langmuir, 32(42), 10896-10904. [Link]

  • Li, C., et al. (2017). Atomic layer deposition of rhodium and palladium thin film using low-concentration ozone. RSC Advances, 7(1), 323-329. [Link]

  • Espinoza-Pérez, L. J., et al. (2020). Comparative study of three yttrium organometallic compounds for the stabilization of the cubic phase in YSZ deposited. OSTI.GOV. [Link]

  • Mattinen, M., et al. (2020). In Vacuo Studies on the Mechanism of Inherently Area-Selective Atomic Layer Deposition of Iridium. Chemistry of Materials, 32(18), 7936-7946. [Link]

  • CN1269827C - Method for synthesizing iridium (III) triacetylacetonate. (n.d.).
  • Shin, J. H., et al. (2008). Phase control of iridium and iridium oxide thin films in atomic layer deposition. Journal of Applied Physics, 103(2), 023507. [Link]

  • Sytniczuk, A., et al. (2020). Microwave-Accelerated C,N-Cyclometalation as a Route to Chloro-Bridged Iridium(III) Binuclear Precursors of Phosphorescent Materials: Optimization, Synthesis, and Studies of the Iridium(III) Dimer Behavior in Coordinating Solvents. Inorganic Chemistry, 59(13), 9124-9134. [Link]

  • Crichton, T., et al. (2018). Recent developments in molecular precursors for atomic layer deposition. Organometallic Chemistry, 42, 212-251. [Link]

  • Ordoñez-Arche, A., et al. (2023). Novel Ir1–xCoxO2 thin films: Growth and characterization. Applied Materials Today, 34, 101902. [Link]

  • Kind, S., et al. (2023). Impurity sources and incorporation pathways during sputter deposition of Mg and Al thin films. Journal of Applied Physics, 133(17), 175302. [Link]

  • Plasma-ald.com. (n.d.). Ir(acac)3, Iridium acetylacetonate, Iridium pentanedione, CAS# 15635-87-7. [Link]

  • Ma, Z., et al. (2021). Synthesis, characterization, and photoelectric properties of iridium(III) complexes containing an N hetero-dibenzofuran C^N ligand. New Journal of Chemistry, 45(11), 5069-5076. [Link]

  • Cogan, S. F., et al. (2022). Chronic stability of activated iridium oxide film voltage transients from wireless floating microelectrode arrays. Journal of Neural Engineering, 19(4), 046026. [Link]

Sources

Benchmarking dicarbonylacetylacetonato iridium(I) against Ir(EtCp)(CO)2 for MOCVD applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Iridium (Ir) and Iridium oxide (IrO2) thin films are critical materials in advanced semiconductor architectures (e.g., FeRAM electrodes), high-temperature oxidation barriers, and specialized catalytic coatings for pharmaceutical synthesis and biomedical sensors. Metal-Organic Chemical Vapor Deposition (MOCVD) is the preferred deposition method due to its exceptional step coverage and scalability. However, the bottleneck in MOCVD efficacy lies in precursor selection.

This guide provides a rigorous benchmarking of two prominent Iridium(I) precursors: dicarbonylacetylacetonato iridium(I)[Ir(acac)(CO)2] and ethylcyclopentadienyliridium(I) dicarbonyl[Ir(EtCp)(CO)2] . By analyzing their thermodynamic properties, vaporization mechanics, and film purity profiles, we provide a definitive framework for researchers and process engineers to optimize their deposition workflows.

Mechanistic Profiling & Causality

The Solid vs. Liquid Delivery Paradigm

The fundamental divergence between these two precursors lies in their physical state at standard operating temperatures, which dictates the stability of the MOCVD delivery system.

  • Ir(acac)(CO)2 (Solid Precursor): This complex features an acetylacetonate (acac) ligand and two carbonyl (CO) ligands. While the substitution of cyclooctadiene (COD) or other bulky ligands with CO significantly increases volatility compared to traditional Ir(acac)3, Ir(acac)(CO)2 remains a solid at room temperature [1]. During sublimation in a bubbler, the solid precursor's surface area continuously changes as it is consumed. This morphing topography leads to a fluctuating evaporation rate, causing inconsistent vapor pressure and, consequently, drift in the film deposition rate over time.

  • Ir(EtCp)(CO)2 (Liquid Precursor): The introduction of an asymmetric ethyl group onto the cyclopentadienyl ring disrupts the crystal lattice packing, rendering Ir(EtCp)(CO)2 a liquid at room temperature. When a carrier gas (e.g., Ar or N2) is bubbled through this liquid, the gas-liquid interface remains constant throughout the precursor's lifespan. This constant surface area guarantees a highly stable, reproducible mass transport to the reaction chamber, which is a non-negotiable requirement for industrial-scale MOCVD and precise biomedical coatings.

Ligand Chemistry and Decomposition Pathways

Both precursors utilize the +1 oxidation state of iridium, which generally facilitates lower decomposition temperatures than Ir(III) analogues, and Ir(acac)(CO)2 is also frequently leveraged in homogeneous catalysis [3].

  • Decomposition of Ir(acac)(CO)2: The cleavage of the Ir-O bonds in the acac ligand requires specific thermal activation. Without a strong oxidizing or reducing coreactant, acac ligands are prone to incomplete fragmentation, leading to carbon and oxygen incorporation into the growing film.

  • Decomposition of Ir(EtCp)(CO)2: The Ir-cyclopentadienyl bond is robust, but the presence of the highly labile CO ligands allows for initial low-temperature dissociation steps. When co-fed with oxygen (O2) or hydrogen (H2), the EtCp ring undergoes clean combustion or hydrogenolysis, respectively, yielding ultra-high purity Ir or IrO2 films with minimal carbon contamination (<1 atomic %) [2].

Quantitative Benchmarking Data

The following table synthesizes the critical physicochemical parameters dictating the MOCVD performance of both precursors.

ParameterIr(acac)(CO)2Ir(EtCp)(CO)2
Chemical Formula C7H7IrO4C9H9IrO2
Physical State (25°C) Solid (Crystalline)Liquid
Vaporization Method SublimationBubbling
Delivery Stability Poor to Moderate (Surface area changes)Excellent (Constant surface area)
Volatility / Vapor Pressure Moderate (Sublimes ~60-70°C at 50 mTorr)High (~0.1 Torr at 70-75°C)
Typical Deposition Temp. 250°C - 400°C250°C - 350°C
Carbon Impurity (w/ O2) Low to ModerateVery Low (< 1%)
Primary Application Homogeneous catalysis, niche CVDHigh-volume MOCVD, FeRAM, Sensors

Experimental Protocols: Self-Validating MOCVD Workflow

To ensure high-fidelity benchmarking, the following standardized protocol must be utilized. This self-validating system incorporates in-situ monitoring to confirm precursor delivery stability and physically prove the causality of the liquid vs. solid paradigm.

Step-by-Step Deposition Methodology

Phase 1: Precursor Preparation and System Equilibration

  • Loading: Load 10 g of Ir(EtCp)(CO)2 into a stainless-steel liquid bubbler. Conversely, load 10 g of Ir(acac)(CO)2 into a solid sublimation vessel packed with inert glass beads. Causality: The glass beads temporarily maximize and stabilize the initial surface area of the solid precursor, establishing a fair baseline for comparison.

  • Thermal Equilibration: Heat the Ir(EtCp)(CO)2 bubbler to 75°C and the Ir(acac)(CO)2 vessel to 65°C. Heat the downstream delivery lines to 15°C higher than the bubbler temperatures (90°C and 80°C, respectively). Causality: This strict thermal gradient prevents cold-spot condensation and premature precursor drop-out in the lines.

  • Substrate Prep: Load a Si/SiO2 wafer into the MOCVD cold-wall reactor. Heat the substrate pedestal to the target decomposition temperature of 300°C.

Phase 2: Deposition and In-Situ Monitoring 4. Carrier Gas Flow: Introduce ultra-high-purity Argon (Ar) carrier gas at 100 sccm through the precursor vessels. 5. Coreactant Injection: Introduce O2 gas at 50 sccm into the chamber via a separate showerhead line. Causality: Keeping the coreactant physically separated from the precursor until the substrate surface prevents premature gas-phase nucleation (dusting). 6. Pressure Control: Maintain the reactor chamber pressure at a constant 5 Torr using a throttle valve linked to a capacitance manometer. 7. In-Situ Validation: Utilize a Quartz Crystal Microbalance (QCM) integrated into the chamber to monitor the mass deposition rate in real-time.

  • Self-Validation Check: The QCM readout for Ir(EtCp)(CO)2 must display a perfectly linear mass increase over a 60-minute run. Ir(acac)(CO)2 will typically fail this check, showing a logarithmic decay in the deposition rate as the solid surface area depletes.

Phase 3: Characterization 8. Post-Deposition: Cool the substrate under continuous Ar flow to prevent post-deposition oxidation. 9. Ex-Situ Analysis: Analyze film crystallinity via X-Ray Diffraction (XRD) and elemental purity (Carbon/Oxygen atomic %) via X-ray Photoelectron Spectroscopy (XPS) with depth profiling.

MOCVD Delivery and Decomposition Pathway

MOCVD_Pathway cluster_Solid Ir(acac)(CO)2 Pathway cluster_Liquid Ir(EtCp)(CO)2 Pathway A1 Solid Sublimation (Variable Surface Area) A2 Fluctuating Vapor Mass Transport A1->A2 Ar Carrier Gas C MOCVD Chamber Thermal Decomposition (250°C - 400°C) A2->C Inconsistent Rate B1 Liquid Bubbling (Constant Surface Area) B2 Stable Vapor Mass Transport B1->B2 Ar Carrier Gas B2->C Linear Rate D High-Purity Ir/IrO2 Film (Sensors / Catalysis) C->D O2 / H2 Coreactant

Comparative mass transport and decomposition pathways of solid vs. liquid Iridium MOCVD precursors.

Conclusion

For drug development professionals utilizing microfluidic sensors and materials scientists engineering next-generation memory devices, the choice of MOCVD precursor is paramount. While Ir(acac)(CO)2 offers lower decomposition temperatures than legacy Ir(III) precursors, its solid state fundamentally limits long-term process reproducibility. Ir(EtCp)(CO)2 emerges as the superior benchmark. Its liquid state ensures a constant evaporation surface area, translating to highly stable vapor delivery, precise thickness control, and exceptional film purity when paired with appropriate coreactants.

References
  • Volatile Iridium and Platinum MOCVD Precursors: Chemistry, Thermal Properties, Materials and Prospects for Their Application in Medicine. MDPI Coatings.[Link]

  • Chemical Vapor Deposition of Iridium, Platinum, Rhodium and Palladium. Materials Transactions.[Link]

  • Highly Selective Carbonylation of Olefins Using CO2 and H2. NIH PMC.[Link]

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Thermal Analysis (TGA/DSC) of Dicarbonylacetylacetonato Iridium(I) and Related Precursors

The development of high-purity iridium (Ir) thin films for microelectronics, organic light-emitting diodes (OLEDs), and heterogeneous catalysis relies heavily on the rational selection of volatile organometallic precursors[1][2]. For Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), a precursor must exhibit a delicate balance: it must be volatile enough to transport in the gas phase without condensing, yet thermally stable enough to avoid premature decomposition before reaching the substrate[3][4].

This guide provides an objective, data-driven comparison of the thermal properties of dicarbonylacetylacetonato iridium(I)[Ir(acac)(CO)₂] , iridium(III) acetylacetonate [Ir(acac)₃] , and (methylcyclopentadienyl)(1,5-cyclohexadiene)iridium [(MeCp)Ir(CHD)] , grounded in Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Mechanistic Grounding: The Causality of Thermal Profiling

To evaluate a precursor's viability, we must understand the causality behind its thermal behavior. TGA and DSC are not merely quality control tools; they are fundamental probes of molecular thermodynamics[5].

  • Volatility vs. Decomposition (TGA): TGA measures mass loss as a function of temperature. A single, sharp drop to 0% residual mass indicates clean sublimation—the ideal scenario for an ALD precursor. If the mass plateaus above 0%, it indicates that the thermal energy required for volatilization has exceeded the bond dissociation energy of the ligands, leading to premature decomposition into non-volatile Ir metal or IrO₂[5].

  • Phase Transitions and Reaction Enthalpy (DSC): DSC measures heat flow. Endothermic peaks correlate with physical phase changes (melting or sublimation), while exothermic peaks reveal the onset of ligand cleavage or combustion.

The temperature delta between complete sublimation (endotherm/mass drop) and ligand decomposition (exotherm/mass plateau) defines the ALD Window —the critical operating regime for thin-film deposition[3].

PrecursorWorkflow Start Organometallic Synthesis TGA TGA Analysis (Mass Loss vs Temp) Start->TGA DSC DSC Analysis (Heat Flow vs Temp) Start->DSC Vol Volatility & Vapor Pressure TGA->Vol Mass < 5% Therm Thermal Stability Limit TGA->Therm Mass Plateau DSC->Therm Exotherm ALD Establish ALD/CVD Window Vol->ALD Therm->ALD

Workflow for evaluating thermal properties and ALD windows of organometallic iridium precursors.

Comparative Data Analysis

The structural differences between Ir(I) and Ir(III) centers, as well as the lability of their coordinated ligands, drastically alter their thermal profiles. Ir(acac)(CO)₂ features highly labile carbonyl ligands, making it highly reactive but thermally fragile[2]. In contrast, the chelating nature of the acetylacetonate ligands in Ir(acac)₃ yields a sterically and electronically saturated metal center, enhancing thermal stability at the cost of requiring higher sublimation temperatures[3][5]. Meanwhile, (MeCp)Ir(CHD) leverages a liquid state at room temperature, offering excellent continuous volatility[4].

Table 1: Quantitative Thermal Comparison of Iridium Precursors

PrecursorFormulaState at RTTGA Volatilization Onset (°C)Decomposition Onset (°C)Optimal ALD Window (°C)
Dicarbonylacetylacetonato iridium(I) Ir(acac)(CO)₂Solid~80~150100 - 150
Iridium(III) acetylacetonate Ir(acac)₃Solid~200>300225 - 300
(Methylcyclopentadienyl)(1,5-cyclohexadiene)iridium (MeCp)Ir(CHD)Liquid~80~250225 - 300

Data synthesized from established precursor validation studies[2][3][4][5].

DecompositionPathway Precursor Ir(acac)(CO)2 (Solid) Sublimation Sublimation (80-120 °C) Precursor->Sublimation GasPhase Ir(acac)(CO)2 (Gas) Sublimation->GasPhase CO_Loss -2 CO Ligands (>150 °C) GasPhase->CO_Loss Acac_Loss acac Cleavage / Combustion CO_Loss->Acac_Loss Ir_Film Ir Metal Film (Reducing/Inert) Acac_Loss->Ir_Film H2 or N2 IrO2_Film IrO2 Film (Oxidizing, O2/O3) Acac_Loss->IrO2_Film O2 or O3

Thermal decomposition pathway of Ir(acac)(CO)2 under inert and oxidizing atmospheric conditions.

Experimental Protocols: Self-Validating TGA/DSC Workflow

To ensure high scientific integrity, thermal analysis must be conducted as a self-validating system. The following protocol guarantees that the measured volatility is an intrinsic property of the precursor, free from instrumental artifacts or atmospheric contamination.

Step 1: Instrument Calibration and Baseline Establishment
  • Calibration: Calibrate the DSC heat flow and temperature using high-purity Indium (mp = 156.6 °C) and Zinc (mp = 419.5 °C) standards.

  • System Blank: Run an empty aluminum crucible through the entire heating profile (25 °C to 500 °C) to establish a baseline. Subtract this baseline from the sample run to eliminate buoyancy effects in the TGA microbalance.

Step 2: Sample Preparation (Glovebox Environment)
  • Mass Selection: Weigh exactly 5.0 to 10.0 mg of the iridium precursor.

    • Causality: Using >10 mg introduces thermal lag, causing the core of the sample to be at a lower temperature than the sensor, artificially broadening the decomposition peaks.

  • Crucible Selection: Seal the sample in an aluminum pan equipped with a 50 µm pinhole lid.

    • Causality: A pinhole allows vapor to escape at a controlled rate (Knudsen effusion). This prevents the pan from rupturing due to internal pressure while maintaining a localized saturated vapor pressure, which is critical for accurately determining the equilibrium sublimation temperature.

Step 3: Atmospheric Control and Heating Profile
  • Purge Gas: Purge the furnace with ultra-high purity Nitrogen (N₂) at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere prevents premature oxidative combustion of the acetylacetonate or carbonyl ligands, allowing the measurement of the molecule's intrinsic thermal stability limit. (To simulate combustion ALD, a separate run using an O₂ purge can be conducted).

  • Ramp Rate: Apply a linear heating rate of 10 °C/min from 25 °C to 500 °C.

Step 4: Data Validation Checkpoint (Mass Closure)

A rigorous protocol must validate its own results. Calculate the theoretical mass percentage of elemental Iridium in the starting complex:

  • Ir(acac)(CO)₂: MW ≈ 347.3 g/mol . Theoretical Ir % = (192.2 / 347.3) = 55.3%

  • Ir(acac)₃: MW ≈ 489.5 g/mol . Theoretical Ir % = (192.2 / 489.5) = 39.3% [5]

Validation Logic:

  • If the TGA residual mass drops to 0% , the precursor underwent pure, clean sublimation.

  • If the TGA residual mass plateaus exactly at the theoretical Ir % (e.g., 55.3% for Ir(acac)(CO)₂), the precursor underwent pure thermal decomposition to Ir metal without volatilizing.

  • A residual mass between 0% and the theoretical maximum indicates competing pathways (partial sublimation and partial decomposition), signaling that the precursor is being heated too rapidly or lacks sufficient thermal stability for standard vaporization.

References

  • AVS 70th International Symposium. (2025). Monday Afternoon, June 23, 2025 - AVS Symposium. AVS Conferences. [Link]

  • Hämäläinen, J., et al. (2010). (MeCp)Ir(CHD) and molecular oxygen as precursors in atomic layer deposition of iridium. ResearchGate.[Link]

  • Zherikova, K. V., et al. (2023). Breaking through the Thermodynamics “Wilds” of Metal–Organic Chemical Vapor Deposition Precursors: Metal tris-Acetylacetonates. MDPI. [Link]

  • Manna, K., et al. (2016). Catalytic Zirconium/Hafnium-Based Metal–Organic Frameworks. ACS Publications. [Link]

Sources

Assessing step coverage of Ir films deposited via dicarbonylacetylacetonato iridium(I) vs sputtering

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers and Engineers in Microelectronics and MEMS

In the fabrication of advanced microelectronic and microelectromechanical systems (MEMS), the ability to deposit uniform, continuous thin films over complex, three-dimensional topographies is paramount.[1][2] This property, known as step coverage or conformality, directly impacts device performance, reliability, and yield.[1] For materials like iridium (Ir), which are increasingly used as electrodes in dynamic random-access memories (DRAMs), ferroelectric random-access memories (FRAMs), and as protective coatings due to their high work function, chemical stability, and resistance to oxidation, achieving excellent step coverage is a critical manufacturing challenge.[3][4][5]

This guide provides an in-depth comparison of the step coverage performance of two common deposition techniques for iridium films: chemical vapor deposition (CVD) using the precursor dicarbonylacetylacetonato iridium(I) and physical vapor deposition (PVD) via sputtering. We will explore the fundamental mechanisms governing step coverage in each method, present supporting experimental data, and offer detailed protocols for process execution and characterization.

The Critical Role of Step Coverage in Iridium Thin Films

Poor step coverage, characterized by films that are thicker on top surfaces and thinner on sidewalls and in trenches, can lead to a host of device failure mechanisms.[1][6] Inadequate coverage can result in electrical shorts, increased contact resistance, and compromised barrier function, ultimately leading to device malfunction.[1] As device dimensions continue to shrink and aspect ratios of features increase, the demand for highly conformal deposition techniques becomes even more pressing.[6]

Deposition Mechanisms and Their Impact on Conformality

The fundamental difference in how iridium atoms arrive at the substrate surface dictates the step coverage capabilities of CVD and sputtering.

Dicarbonylacetylacetonato Iridium(I) based CVD: A Surface-Reaction-Limited Process

Chemical vapor deposition using precursors like dicarbonylacetylacetonato iridium(I) is a process where gaseous molecules react on a heated substrate to form a solid film.[6][7] The quality of step coverage in CVD is largely determined by the interplay of reactant transport to the surface and the surface reaction kinetics.[6][8]

For a process like Atomic Layer Deposition (ALD), a variant of CVD, the deposition is based on self-limiting surface reactions, which allows for exceptional control over film thickness and conformality, even on high-aspect-ratio structures.[9][10] In general, CVD processes can be optimized to be surface-reaction-rate-limited, where the precursor molecules have sufficient time to diffuse and adsorb uniformly across the entire surface topography before reacting. This results in highly conformal films with excellent step coverage.[1] Key factors influencing step coverage in Ir CVD include:

  • Precursor Chemistry: The choice of precursor, such as dicarbonylacetylacetonato iridium(I) or others like Ir(acac)3, influences the deposition chemistry and byproducts, which can affect film purity and morphology.[5][9][11]

  • Deposition Temperature: Temperature affects both the precursor decomposition rate and the surface mobility of adsorbed species.[1][12] Generally, lower deposition temperatures can improve step coverage by reducing the sticking coefficient of precursors, allowing them to penetrate deeper into features before reacting.[6][12]

  • Pressure: Higher process pressures increase the frequency of gas-phase collisions, leading to a more random arrival of precursor molecules at the substrate and improving sidewall coverage.[1][13]

Sputtering: A Line-of-Sight Deposition Technique

Sputtering is a physical vapor deposition (PVD) method where high-energy ions bombard a target material (in this case, iridium), ejecting atoms that then travel and deposit onto a substrate.[14][15] The transport of these sputtered atoms is largely directional, following a "line-of-sight" path from the target to the substrate.[10][13]

This directionality is the primary reason why sputtering typically yields poorer step coverage compared to CVD.[10][16] Features on the substrate can create "shadowing" effects, where the top surfaces receive a direct flux of sputtered atoms, while sidewalls and the bottom of trenches receive significantly less, leading to non-conformal coatings.[6] Several factors can be adjusted to improve step coverage in sputtering, though often with trade-offs:

  • Working Gas Pressure: Increasing the sputtering gas (typically Argon) pressure leads to more collisions between sputtered atoms and gas molecules.[13] This scatters the sputtered atoms, making their arrival at the substrate less directional and thereby improving step coverage.[13]

  • Substrate Bias: Applying a negative bias to the substrate can attract positive ions from the plasma, which can bombard the growing film. This can cause some redeposition of material from the top surfaces onto the sidewalls, enhancing step coverage.[17]

  • Target-to-Substrate Distance: A shorter distance can increase the angular range of arriving atoms, potentially improving conformity.[17]

Comparative Analysis: Dicarbonylacetylacetonato Iridium(I) CVD vs. Sputtering

FeatureDicarbonylacetylacetonato Iridium(I) based CVD/ALDSputtering (PVD)
Deposition Mechanism Chemical reaction on the surface[6][7]Physical transfer of atoms[16]
Step Coverage Excellent, highly conformal[7][16]Poor to moderate, directional[10][16]
Control over Thickness Atomic-level precision (especially in ALD)[10][15]Good, but less precise than ALD
Deposition Rate Generally slower[10][13]Generally faster[13]
Film Purity Can be high, but potential for precursor-related impurities (e.g., carbon)[5]High purity films are achievable[7]
Operating Temperature Typically requires elevated temperatures (e.g., 225-400°C for ALD with Ir(acac)3)[4][18]Can be performed at or near room temperature, although substrate heating is sometimes used[19]
Material Compatibility Wider range, including metals, semiconductors, and ceramics[7]Primarily for metals and alloys[7][16]

Experimental Protocols

Iridium Deposition via CVD using Dicarbonylacetylacetonato Iridium(I) (Illustrative ALD Process)
  • Substrate Preparation: Prepare a patterned Si/SiO2 substrate with trench or via structures.

  • Precursor and Reactant: Use tris(2,4-pentanedionato)iridium [Ir(acac)3] as the iridium precursor and oxygen as the co-reactant.[18]

  • Deposition Parameters:

    • Deposition Temperature: 225-375°C[18]

    • Precursor Pulse Time: 1.5 s[18]

    • Oxygen Pulse Time: 1.0 s[18]

    • Purge Times: Sufficiently long to prevent intermixing of precursor and reactant gases.

  • Deposition Cycles: The number of cycles determines the final film thickness.[18]

Iridium Deposition via RF Sputtering
  • Substrate Preparation: Prepare a patterned Si/SiO2 substrate with trench or via structures.

  • Target: Use a high-purity iridium target.

  • Sputtering Parameters:

    • Working Gas: Argon (Ar)

    • Working Pressure: 2.8 Pa (as a starting point, can be varied)[17]

    • RF Power: 100-300 W

    • Substrate Temperature: Room temperature or slightly elevated.

    • Target-to-Substrate Distance: 60-120 mm[17]

Step Coverage Characterization
  • Cross-Sectional Imaging: Use a Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM) to obtain high-resolution images of the cross-section of the deposited film over the topographical features.[20][21]

  • Measurement: Measure the film thickness at the top surface (t_top), on the sidewall (t_sidewall), and at the bottom of the feature (t_bottom).

  • Calculation: Calculate the step coverage as the ratio of the film thickness on the sidewall or bottom to the thickness on the top surface, expressed as a percentage.[13][22]

    • Step Coverage (%) = (t_sidewall / t_top) * 100

    • Step Coverage (%) = (t_bottom / t_top) * 100

Visualizing the Deposition Processes

Deposition_Mechanisms cluster_CVD Chemical Vapor Deposition (CVD) cluster_Sputtering Sputtering (PVD) CVD_Precursor Dicarbonylacetylacetonato Iridium(I) Gas CVD_Surface Substrate Surface CVD_Precursor->CVD_Surface Diffusion & Adsorption CVD_Film Conformal Ir Film CVD_Surface->CVD_Film Surface Reaction Sputter_Target Iridium Target Sputter_Atoms Sputtered Ir Atoms Sputter_Target->Sputter_Atoms Ejection Sputter_Ions Argon Ions Sputter_Ions->Sputter_Target Bombardment Sputter_Substrate Substrate Surface Sputter_Atoms->Sputter_Substrate Line-of-Sight Deposition Sputter_Film Non-Conformal Ir Film Sputter_Substrate->Sputter_Film

Caption: A comparison of the fundamental mechanisms of CVD and Sputtering.

Conclusion

For applications demanding excellent step coverage over high-aspect-ratio features, chemical vapor deposition using precursors like dicarbonylacetylacetonato iridium(I), particularly in its atomic layer deposition (ALD) variant, is the superior choice.[7][10][16] The surface-reaction-limited nature of the process enables the deposition of highly uniform and conformal iridium films. While sputtering offers advantages in terms of deposition rate and simplicity, its inherent line-of-sight deposition mechanism poses significant challenges for achieving good step coverage.[10][13] The selection of the optimal deposition technique will ultimately depend on the specific device requirements, balancing the need for conformality with considerations of throughput, cost, and film properties.

References

  • Kintek Furnace. (2026, March 17). What Is Step Coverage In Pecvd, And Why Is It Important? Ensure Uniform Thin-Film Deposition For Reliability. [Link]

  • Corial. (2020, November 17). Factors that Determine Deposition Performance. [Link]

  • Deposition & Planarization. (n.d.). Stanford University. [Link]

  • Wevolver. (2023, March 21). Thin Film Deposition: Everything You Need to Know. [Link]

  • Seki, Y., Sawada, Y., Funakubo, H., Kawano, K., & Oshima, N. (2020). Preparation of iridium metal films by spray chemical vapor deposition. ResearchGate. [Link]

  • PVD vs CVD: Differences in Thin Film Deposition Techniques. (2025, April 9). Redarc. [Link]

  • Brewer, S. (n.d.). Iridium Oxide (IrO2) as a Top Electrode for Ferroelectric Micro-Electro-Mechanical Systems (MEMS) Devices for Radiation Rich Environments. ResearchGate. [Link]

  • Step Coverage Modeling of Thin Films Deposited by CVD Using Finite Element Method. (2025, August 6). ResearchGate. [Link]

  • Thin-Film Application Methods: Vapor Deposition vs. Sputtering. (2025, September 29). Cadence. [Link]

  • Schmitt, J., Kubr, T., & Toussaint, U. (2021). Influence of Substrate Materials on Nucleation and Properties of Iridium Thin Films Grown by ALD. MDPI. [Link]

  • Aaltonen, T., Ritala, M., & Leskelä, M. (2004). Atomic Layer Deposition of Iridium Thin Films. ResearchGate. [Link]

  • Thyen, J., Pletschen, W., & Quay, R. (2018). Optimization of Iridium RF-Sputter Process for AlGaN/GaN-based HEMT Gate Technology. CS MANTECH Conference. [Link]

  • Fabrication and Characterization of Iridium Oxide pH Microelectrodes Based on Sputter Deposition Method. (2021, July 23). MDPI. [Link]

  • PVD vs. CVD: Understanding Thin-Film Deposition Techniques. (2025, December 15). Dalrada Technology Group, Inc. [Link]

  • Research Progress on the Application of One-Step Fabrication Techniques for Iridium-Based Thin Films in the Oxygen Evolution Reaction. (2024, September 6). MDPI. [Link]

  • Thin film Characterization Techniques. (2019, May 23). IntechOpen. [Link]

  • Thin Film Deposition. (n.d.). Beneq. [Link]

  • Shirvaliloo, S., & Kangarloo, H. (2014). Production of Iridium Metal Thin Films for Application as Electrodes in DRAMs and FRAMs. Journal of Electrical and Electronic Engineering, 3(2-1), 35-38. [Link]

  • Explanation of the differences between ALD, CVD and sputtering. Introducing the types and characteristics of deposition! (2023, November 20). SUGA Co., Ltd. [Link]

  • Hämäläinen, J., Puukilainen, E., & Ritala, M. (2016). Atomic Layer Deposition of Iridium Thin Films Using Sequential Oxygen and Hydrogen Pulses. The Journal of Physical Chemistry C, 120(29), 16019-16027. [Link]

  • Step coverage characteristics in patterns based on deposition temperature. (n.d.). ResearchGate. [Link]

  • Oxidation Dynamics and Surface Chemistry of Iridium and Iridium Oxide Films Grown by Atomic Layer Deposition Using O2 and O3. (2025, October 14). PMC. [Link]

  • Sputter Deposition of Iridium and Iridium Oxide for Stimulation Electrode Coatings. (n.d.). RWTH Publications. [Link]

  • Applications of Thin Films in Microelectronics. (2022, March 16). MDPI. [Link]

  • Shirvaliloo, S., & Kangarloo, H. (2016). (PDF) Production of Iridium Metal Thin Films for Application as Electrodes in DRAMs and FRAMs. ResearchGate. [Link]

  • Thin Film Deposition and Characterization Techniques. (n.d.). Open Access Pub. [Link]

  • Hu, C., Wan, J., & Dai, J. (2005). oa Iridium/Carbon Films Prepared by MOCVD. Johnson Matthey Technology Review, 49(2), 70-76. [Link]

  • MEMS Thin Films: Enhancing Microscale Devices with Advanced Materials. (2025, July 18). Platypus Technologies. [Link]

  • Iridium metal and iridium oxide thin films grown by atomic layer deposition at low temperatures. (n.d.). Journal of Materials Chemistry (RSC Publishing). [Link]

  • Chemical Vapor Deposition of Iridium, Platinum, Rhodium and Palladium. (n.d.). J-STAGE. [Link]

  • Chen, T. C., et al. (1994). Epitaxial growth of iridium and platinum films on sapphire by metalorganic chemical vapor deposition. Applied Physics Letters, 65(5), 549-551. [Link]

  • Role of Histone Deacetylase and Inhibitors in Cardiovascular Diseases. (n.d.). PMC. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Dicarbonylacetylacetonato iridium(I)

Author: BenchChem Technical Support Team. Date: April 2026

Dicarbonylacetylacetonato iridium(I): Comprehensive Safety, Handling, and Disposal Guide

As a Senior Application Scientist, I recognize that handling transition metal complexes like Dicarbonylacetylacetonato iridium(I)—commonly abbreviated as Ir(acac)(CO)₂—requires a rigorous understanding of both their chemical reactivity and their toxicological profiles. This guide provides drug development professionals and researchers with self-validating protocols for the safe operation, containment, and disposal of this specific iridium(I) complex.

Every protocol detailed below is grounded in the causality of the molecule's structure: an electron-rich Ir(I) center coordinated by a bidentate acetylacetonate (acac) ligand and two carbonyl (CO) ligands.

Chemical Identity & Hazard Causality

Understanding the physical and chemical properties of Ir(acac)(CO)₂ is the first step in mitigating risk. The complex presents acute oral, dermal, and inhalation hazards[1].

Hazard Causality:

  • Carbonyl Ligands (CO): Thermal decomposition of this complex (>145°C) can lead to the release of highly toxic, odorless carbon monoxide gas[2][3].

  • Ir(I) Center: The +1 oxidation state is electron-rich and susceptible to oxidative addition. Exposure to strong oxidants or unmitigated atmospheric oxygen over time degrades the compound, altering its toxicity profile and ruining its catalytic efficacy[4].

  • Organometallic Permeability: The lipophilic nature of the acac ligand allows the complex to easily bypass lipid bilayers, making skin contact a severe route for acute systemic toxicity[4].

Table 1: Quantitative Data & Physical Properties

PropertySpecificationReference
CAS Number 14023-80-4[2][4][5]
Molecular Formula C₇H₇IrO₄[2][3][4]
Molecular Weight 347.35 g/mol [3][4]
Appearance Copper-brown / Bronze crystalline solid[1][2][4]
Melting Point >145 °C (Decomposes)[2][4]
Solubility Insoluble in water; soluble in organic solvents[1][3]
Storage Conditions 2-8°C under inert gas (Nitrogen/Argon)[4]

Mandatory Personal Protective Equipment (PPE) Matrix

To prevent exposure, PPE must be selected based on the specific penetration mechanics of organometallic powders.

  • Hand Protection: Wear dual-layer gloves . Use an inner layer of standard nitrile (minimum 0.11 mm thickness) and an outer layer of heavy-duty chemical-resistant gloves (e.g., Silvershield or butyl rubber) during bulk transfers. Causality: Nitrile alone can degrade upon prolonged contact with the organic solvents typically used to dissolve Ir(acac)(CO)₂, facilitating dermal absorption of the dissolved heavy metal[5].

  • Eye Protection: Tightly sealed, splash-proof chemical goggles. Causality: The fine crystalline powder is a severe eye irritant and can cause micro-abrasions and localized toxicity upon contact with the ocular mucosa[1].

  • Respiratory Protection: A NIOSH-approved N95 or P100 particulate respirator is required if engineering controls (fume hoods) fail or during spill cleanup. Causality: The compound is classified as an acute inhalation hazard and a specific target organ toxicant (STOT SE 3) for the respiratory tract[1][4].

  • Body Protection: Flame-resistant (FR) lab coat. Causality: Classified as a combustible solid (Storage Class 11), the powder can ignite under specific conditions, and FR clothing prevents synthetic fabric from melting into the skin[4].

Operational Workflow: Inert Atmosphere Handling

Because Ir(acac)(CO)₂ is sensitive to environmental degradation, it must be handled using rigorous air-free techniques. The following self-validating protocol ensures both operator safety and chemical integrity.

Step-by-Step Methodology: Schlenk Line Transfer

  • Engineering Control Validation: Verify that the chemical fume hood is operating with a face velocity of at least 0.5 m/s.

  • Apparatus Preparation: Attach a dry, oven-baked Schlenk flask to the manifold. Perform three consecutive vacuum/argon backfill cycles to establish a strictly inert atmosphere.

  • Static Mitigation: Ground the receiving flask. Causality: Powders can accumulate static charge during transfer, leading to aerosolization or ignition of surrounding solvent vapors.

  • Material Transfer: Under a positive counter-flow of Argon, open the Ir(acac)(CO)₂ vial. Use a static-free, non-sparking spatula to transfer the copper-brown crystals into the Schlenk flask[2][4].

  • Sealing and Storage: Seal the flask with a high-vacuum greased glass stopper. Secure with a Keck clip. Store the sealed vessel in a dark, temperature-controlled environment at 2-8°C[4].

G Start Start: PPE & Hood Check Purge Purge Schlenk Flask (3x Vacuum/Argon) Start->Purge Transfer Transfer Ir(acac)(CO)2 under Argon Stream Purge->Transfer Seal Seal & Store at 2-8°C Transfer->Seal Decomp Thermal Excursion >145°C? (CO Release Risk) Transfer->Decomp Hazard Check Vent Vent to Scrubber Decomp->Vent

Workflow for the safe transfer and storage of Ir(acac)(CO)2 under inert conditions.

Emergency Response & Spill Containment

In the event of a spill, immediate containment is required to prevent the aerosolization of toxic particulates.

Step-by-Step Methodology: Spill Cleanup

  • Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize exhaust draw.

  • Suppression: Do not use a water jet, as the compound is insoluble in water and water jets will spread the toxic dust[1][3]. Instead, gently cover the spill with a damp, inert absorbent material (e.g., vermiculite or sand) to suppress dust generation[5].

  • Collection: Using non-sparking tools, carefully sweep the bound material into a dedicated, sealable hazardous waste container.

  • Decontamination: Wash the affected surface thoroughly with soap and water[1]. Collect all contaminated washing liquids for hazardous waste disposal, as they must not enter the standard drain system[5].

Waste Disposal & Deactivation Plan

Ir(acac)(CO)₂ waste is classified as hazardous due to its heavy metal content and acute toxicity[1][3]. It must never be mixed with standard organic or aqueous waste streams.

Step-by-Step Methodology: Disposal

  • Segregation: Collect all solid Ir(acac)(CO)₂ waste, contaminated PPE (e.g., outer gloves), and empty vials in a dedicated, rigid, leak-proof container[5].

  • Chemical Incompatibility Check: Ensure the waste container contains no strong acids or oxidizers . Causality: Acids can protonate the acetylacetonate ligand, destabilizing the complex and potentially triggering the rapid off-gassing of carbon monoxide.

  • Labeling: Affix a hazardous waste label explicitly stating: "Hazardous Waste: Toxic Organometallic Solid (Iridium), Acute Oral/Dermal Toxicity."

  • Facility Transfer: Transfer the sealed container to your institution's Environmental Health and Safety (EHS) department for incineration at an approved waste disposal plant[1][5].

Disposal Waste Collect Ir(acac)(CO)2 Waste (Solid & Contaminated PPE) Segregate Segregate from Acids & Strong Oxidizers Waste->Segregate Label Label: Toxic Organometallic Solid (Iridium) Segregate->Label EHS Transfer to EHS Approved Incinerator Label->EHS

Decision tree for the segregation and disposal of Ir(acac)(CO)2 hazardous waste.

References

  • SAFETY DATA SHEET - (Acetylacetonato)dicarbonyliridium (I). Fisher Scientific. Available at:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.